Boc-NH-PEG15-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74N4O17/c1-37(2,3)58-36(42)39-4-6-43-8-10-45-12-14-47-16-18-49-20-22-51-24-26-53-28-30-55-32-34-57-35-33-56-31-29-54-27-25-52-23-21-50-19-17-48-15-13-46-11-9-44-7-5-40-41-38/h4-35H2,1-3H3,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYQESLQWKQGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74N4O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG15-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-azide is a discrete, heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, drug delivery, and the development of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure is meticulously designed with three key components: a tert-butyloxycarbonyl (Boc) protected amine, a 15-unit PEG spacer, and a terminal azide group. This unique architecture provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over conjugation strategies.[1][3]
The PEG spacer, being monodispersed with exactly 15 ethylene glycol units, ensures batch-to-batch consistency and a defined molecular weight, which is critical for therapeutic applications.[3] The terminal functional groups—the Boc-protected amine and the azide—offer orthogonal reactivity, allowing for sequential conjugation reactions. The Boc group provides a stable, acid-labile protecting group for the primary amine, while the azide group is a key component for "click chemistry" reactions.
Core Structure and Properties
The chemical structure of this compound, systematically named t-Boc-N-Amido-PEG15-Azide, consists of a tert-butyl carbamate (Boc) group linked to a 15-unit polyethylene glycol chain via an amide bond, terminating with an azide (N₃) group.
The Boc group serves as a temporary protecting group for the primary amine. It is stable under a wide range of conditions but can be efficiently removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation, typically through amide bond formation.
The PEG15 spacer is a hydrophilic chain composed of 15 repeating ethylene glycol units. This component is crucial for improving the aqueous solubility and pharmacokinetic properties of the conjugated molecule. It also acts as a flexible, long-chain spacer to reduce steric hindrance between the conjugated moieties.
The azide group is a highly selective and stable functional group that is central to bioorthogonal "click chemistry" reactions. It does not typically react with functional groups found in biological systems, making it ideal for specific ligations in complex environments. The azide participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN), forming a stable triazole linkage.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Full Chemical Name | t-Boc-N-Amido-PEG15-Azide | |
| Synonyms | Boc-PEG15-Azide | |
| Molecular Formula | C₃₇H₇₄N₄O₁₇ | |
| Molecular Weight | 846.97 g/mol | |
| Appearance | Viscous Liquid |
Structural Representation
Caption: Schematic diagram of the this compound structure.
Experimental Protocols
This compound is a reagent used in multi-step synthesis. Below are generalized protocols for the key reactions involving its functional groups. Researchers must optimize these conditions for their specific substrates.
Boc Group Deprotection to Yield a Free Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be conjugated to molecules containing an activated carboxylic acid (e.g., NHS ester).
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, and standard glassware
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Acid Addition: To the stirring solution, add TFA to a final concentration of 25-50% (v/v).
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) and will show the expected mass change.
-
Work-up (Acidic Salt): Upon completion, remove the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting TFA salt of the amine-PEG-azide can often be used directly in subsequent steps.
-
Work-up (Neutral Free Amine): To obtain the free amine, dissolve the residue from step 4 in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine-PEG15-azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the terminal azide to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized PEG linker (e.g., this compound)
-
Alkyne-functionalized molecule (1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Appropriate solvent (e.g., a mixture of water and t-butanol, or DMF)
Methodology:
-
Reagent Preparation: Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM ligand in DMSO or water.
-
Reaction Mixture: In a reaction vessel, dissolve the azide-PEG and alkyne-molecule in the chosen solvent system.
-
Catalyst Addition: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules and accelerate the reaction. Add this complex to the main reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 times the concentration of copper).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect from light.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by an appropriate method, such as size-exclusion chromatography (SEC) or dialysis for biomolecules, or column chromatography for small molecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of the azide to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN). This method is ideal for use in living systems or with copper-sensitive molecules.
Materials:
-
Azide-functionalized PEG linker (e.g., this compound)
-
Strained alkyne (e.g., DBCO)-functionalized molecule (1.5-5 equivalents)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Methodology:
-
Dissolution: Dissolve the azide-PEG linker and the strained alkyne-functionalized molecule in the reaction buffer.
-
Reaction: Mix the components. A 2-5 fold molar excess of one reagent over the other is common to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times are dependent on the specific strained alkyne used.
-
Monitoring and Purification: Monitor the reaction's progress via LC-MS or SDS-PAGE for protein conjugates. Purify the final conjugate using a suitable method like SEC or dialysis to remove any excess unreacted starting material.
Application Workflow: PROTAC Synthesis
This compound is a valuable tool for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker serves to connect a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase. The workflow illustrates how the orthogonal functionalities of the linker are exploited.
Caption: Workflow for PROTAC synthesis using this compound.
References
An In-Depth Technical Guide to Boc-NH-PEG15-azide: Properties, Solubility, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG15-azide is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a Boc-protected amine, a flexible 15-unit polyethylene glycol (PEG) spacer, and a terminal azide group, offers researchers a versatile tool for covalently linking molecules of interest. This guide provides a comprehensive overview of the chemical properties, solubility, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations.
Core Chemical and Physical Properties
This compound is a viscous liquid at room temperature. The presence of the long PEG chain enhances its solubility in aqueous and many organic solvents, a critical feature for its application in biological systems. The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine protection that can be readily removed under mild acidic conditions, while the azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry."
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₇₄N₄O₁₇ | N/A |
| Molecular Weight | 846.97 g/mol | N/A |
| Appearance | Viscous Liquid | N/A |
| CAS Number | Not consistently available for the specific PEG length | N/A |
| Purity | Typically ≥95% | N/A |
Solubility
The polyethylene glycol spacer significantly influences the solubility profile of this compound, rendering it soluble in a variety of common laboratory solvents. This property is advantageous for a wide range of reaction conditions, from aqueous buffers for biological modifications to organic solvents for synthesis.
Table 2: Qualitative Solubility of Boc-NH-PEG-Azide Compounds
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | Soluble | [1] |
| Methanol | Soluble | |
| Ethanol | Less Soluble | |
| Toluene | Less Soluble | |
| Diethyl Ether | Insoluble |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its role as a molecular bridge. It is extensively used in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-step process. First, the azide end of the linker is conjugated to an alkyne-functionalized ligand for the target protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Following this, the Boc protecting group is removed from the amine, which is then coupled to a ligand for an E3 ubiquitin ligase.
Workflow for the synthesis of a PROTAC molecule.
Detailed Experimental Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" reaction between this compound and an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-functionalized molecule and a slight molar excess (1.1 to 1.5 equivalents) of this compound in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare a stock solution of CuSO₄ and the copper ligand (e.g., THPTA) in water. A typical ratio is 1:5 of CuSO₄ to ligand.
-
Reaction Initiation: To the mixture of the azide and alkyne, add the CuSO₄/ligand solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Reduction: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Reaction Conditions: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitoring and Purification: Monitor the reaction progress by an appropriate technique such as LC-MS or TLC. Once complete, the product can be purified using standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC).
Detailed Experimental Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-NH-PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for workup)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of TFA to the stirred solution to create a 50% TFA/DCM mixture.
-
Reaction Conditions: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed. The product will be more polar than the starting material.
-
Workup (TFA Salt Isolation): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue will be the amine as its TFA salt.
-
Workup (Free Amine Isolation): To obtain the free amine, redissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the excess acid. Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like this compound do not directly interact with signaling pathways in the traditional sense. Instead, they co-opt the cell's own protein disposal machinery. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Conceptual pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry and biology. Its well-defined structure, favorable solubility, and dual-functional nature enable the straightforward synthesis of complex molecular architectures for a wide range of applications, most notably in the development of targeted protein degraders. The experimental protocols provided herein offer a solid foundation for the successful implementation of this reagent in the laboratory.
References
Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers in Bioconjugation
Heterobifunctional polyethylene glycol (PEG) linkers are versatile molecular tools that play a critical role in modern bioconjugation, enabling the precise covalent linkage of two different biomolecules or a biomolecule and a small molecule drug.[1] These linkers consist of a central hydrophilic PEG chain of varying length, flanked by two different reactive functional groups at each end.[2][3] This unique dual-reactivity allows for specific and controlled conjugation strategies that are fundamental to the development of advanced therapeutics and diagnostics, such as antibody-drug conjugates (ADCs).[1][2]
The incorporation of a PEG spacer in bioconjugates offers several significant advantages. The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic molecules and can reduce aggregation of the resulting conjugate. Furthermore, the PEG moiety can increase the hydrodynamic size of the bioconjugate, which helps to prolong its circulation half-life by reducing renal clearance. It can also shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby reducing its immunogenicity. The length of the PEG spacer is a critical parameter that can be optimized to modulate these pharmacokinetic and pharmacodynamic properties.
Heterobifunctional PEG linkers are available with a wide array of reactive functional groups to target specific functional groups on biomolecules. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, while thiol-reactive groups often feature maleimides. The advent of bioorthogonal chemistries, such as "click chemistry," has expanded the repertoire of available functional groups to include azides and strained alkynes like dibenzocyclooctyne (DBCO), allowing for highly specific and efficient conjugation reactions in complex biological environments. The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated and the desired stability of the resulting linkage.
Data Presentation: Physicochemical Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of the physicochemical properties of some commonly used linkers to facilitate comparison.
| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SM(PEG)n Series | ||||
| SM(PEG)2 | NHS ester | Maleimide | 391.38 | 17.6 |
| SM(PEG)4 | NHS ester | Maleimide | 479.48 | 24.9 |
| SM(PEG)8 | NHS ester | Maleimide | 655.69 | 39.5 |
| SM(PEG)12 | NHS ester | Maleimide | 831.90 | 54.1 |
| SM(PEG)24 | NHS ester | Maleimide | 1360.5 | 99.7 |
| DBCO-PEGn-NHS Ester Series | ||||
| DBCO-PEG4-NHS ester | DBCO | NHS ester | 649.70 | 25.8 |
| DBCO-PEG5-NHS ester | DBCO | NHS ester | 693.75 | 29.4 |
| DBCO-PEG24-NHS ester | DBCO | NHS ester | 1610.8 | 96.1 |
| Azide-PEGn-NHS Ester Series | ||||
| Azide-PEG4-NHS ester | Azide | NHS ester | 416.4 | 21.7 |
| Other Common Linkers | ||||
| MAL-PEG4-NHS | Maleimide | NHS ester | 479.48 | 24.9 |
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using heterobifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a thiol-containing drug to an antibody via its lysine residues using a heterobifunctional NHS-PEG-Maleimide linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide crosslinker
-
Thiol-containing drug
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting columns
Procedure:
Step 1: Antibody Modification with NHS-PEG-Maleimide
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Equilibrate the vial of NHS-PEG-Maleimide to room temperature before opening.
-
Immediately before use, dissolve the NHS-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Thiol-Containing Drug
-
Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.
-
Purify the final ADC conjugate from excess drug and reaction byproducts using size exclusion chromatography (SEC) or dialysis.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.
Materials:
-
Protein in an amine-free, azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEGn-NHS Ester
-
Azide-containing molecule
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester stock solution to the protein solution (typically 1-10 mg/mL).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Copper-Free Click Reaction
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Protocol 3: Two-Step Protein Labeling via Azide-PEG-NHS Ester and Click Chemistry
This protocol first introduces azide groups onto a protein via an NHS ester functionalized with an azide, followed by a copper-free click reaction with a DBCO-functionalized molecule.
Materials:
-
Protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Azide-PEGn-NHS ester
-
DBCO-functionalized molecule
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Azide Modification of the Protein
-
Prepare the protein solution to a final concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Dissolve Azide-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add a 5 to 15-fold molar excess of the Azide-NHS ester solution to the protein solution.
-
Incubate at room temperature for 1-2 hours with gentle stirring.
-
Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
Step 2: Copper-Free Click Reaction
-
Dissolve the DBCO-functionalized molecule of interest in DMSO.
-
Add the DBCO-molecule to the azide-modified protein solution. A 1.5- to 3-fold molar excess of the DBCO molecule is typically used.
-
Incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
Purify the final conjugate by SEC to remove any unreacted DBCO-functionalized molecule.
Mandatory Visualizations
This section provides diagrams of relevant signaling pathways and experimental workflows generated using the DOT language.
Caption: HER2 signaling pathway and the inhibitory action of an anti-HER2 ADC.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for bioconjugation using a heterobifunctional PEG linker.
References
The Strategic Application of Boc Protecting Groups in PEGylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG)ylation is a cornerstone of modern drug delivery, enhancing the therapeutic properties of peptides, proteins, and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. The transient protection of reactive functional groups is critical to the success of PEGylation, ensuring site-specific conjugation and preserving the biological activity of the parent molecule. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group plays a pivotal role, particularly in the PEGylation of amine functionalities. This technical guide provides an in-depth exploration of the role of the Boc protecting group in PEGylation, offering a comprehensive overview of its chemistry, applications, and the strategic considerations for its use in the development of PEGylated therapeutics. This document delves into quantitative comparisons of synthetic strategies, detailed experimental protocols, and the biological pathways influenced by the resulting conjugates, serving as an essential resource for researchers and professionals in the field.
The Chemistry of the Boc Protecting Group in the Context of PEGylation
The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group for amines.[1] Its popularity in organic synthesis, particularly in peptide synthesis and bioconjugation, stems from its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions.[2][3]
In the realm of PEGylation, Boc-protected PEG reagents are instrumental for the controlled and site-specific modification of biomolecules. These reagents typically feature a Boc-protected amine at one terminus of the PEG chain and a reactive functional group at the other, such as a carboxylic acid, NHS ester, or maleimide.[2][4] This heterobifunctional nature allows for the selective reaction of the PEG reagent with the target molecule, while the Boc group masks the amine, preventing unwanted side reactions.
The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The deprotection, or cleavage, of the Boc group is readily accomplished by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), which regenerates the free amine. This cleavage is a clean reaction, yielding gaseous isobutene and carbon dioxide as byproducts.
The stability of the Boc group to bases and nucleophiles makes it orthogonal to other protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, a key concept in complex multi-step syntheses.
Quantitative Analysis of Boc-Protected Strategies in Synthesis
The choice between the Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS), a common method for producing peptides that are subsequently PEGylated, has been a subject of extensive investigation. While both methods are effective, they present different advantages and disadvantages that can be quantified in terms of yield, purity, and efficiency.
The Boc strategy, which relies on repeated acid treatment for deprotection, can be advantageous for the synthesis of long or aggregation-prone peptides, as the acidic conditions can help to disrupt secondary structures. Conversely, the milder basic conditions of the Fmoc strategy are often preferred for peptides containing acid-sensitive residues.
Below is a summary of illustrative quantitative data comparing the two strategies.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Purity (%) | Generally 70-85% | Generally >90% | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products. |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on the efficiency of each coupling and deprotection step. |
| Coupling Efficiency (%) | >99% achievable with monitoring | >99% achievable with monitoring | Incomplete coupling leads to deletion sequences. Monitoring is crucial for both strategies. |
| Deprotection Conditions | 25-50% TFA in DCM | 20-50% Piperidine in DMF | The strong acid in the Boc strategy can affect sensitive residues. |
| Final Cleavage | Anhydrous HF | TFA-based cocktails | HF is highly hazardous, a significant drawback of the Boc strategy. |
Table 1: Illustrative Quantitative Comparison of Boc and Fmoc SPPS Strategies. The data presented is a synthesis of generally accepted performance trends and may vary depending on the specific peptide sequence and synthesis conditions.
The efficiency of each coupling step is critical for the overall success of the synthesis. For the Boc strategy, coupling efficiencies are monitored using methods like the ninhydrin test to ensure that each amino acid addition is complete before proceeding to the next cycle. Studies have shown that with careful monitoring, coupling efficiencies exceeding 99% can be achieved.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Boc-protected PEG reagent and its subsequent use in protein PEGylation.
Synthesis of Boc-NH-PEG-COOH
This protocol describes the synthesis of a heterobifunctional PEG reagent with a Boc-protected amine at one terminus and a carboxylic acid at the other.
Materials:
-
Amino-PEG-Carboxylic Acid (e.g., MW 3400)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Amino-PEG-Carboxylic Acid (1.0 eq) in DCM in a round bottom flask.
-
Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Protection: Add (Boc)₂O (1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 3-4 hours, monitoring the disappearance of the starting material by a suitable method (e.g., TLC with ninhydrin staining or LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude product in a minimal amount of DCM and precipitate by adding the solution dropwise to a stirred volume of cold diethyl ether.
-
Isolation: Collect the precipitated product by filtration and wash with cold diethyl ether.
-
Drying: Dry the final product, Boc-NH-PEG-COOH, under vacuum.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR and mass spectrometry.
PEGylation of a Model Protein (e.g., Lysozyme) using Boc-NH-PEG-NHS Ester
This protocol outlines the conjugation of a pre-activated Boc-protected PEG reagent to a protein, followed by purification and characterization. The Boc group can be deprotected in a subsequent step if a free amine is desired on the PEGylated conjugate.
Materials:
-
Boc-NH-PEG-NHS Ester (e.g., MW 5000)
-
Lysozyme
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE apparatus
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Solution Preparation: Dissolve Lysozyme in PBS to a final concentration of 5 mg/mL.
-
PEG Reagent Solution Preparation: Immediately before use, dissolve Boc-NH-PEG-NHS Ester in DMSO to create a 10 mM stock solution.
-
PEGylation Reaction: Add a 10-fold molar excess of the Boc-NH-PEG-NHS Ester solution to the Lysozyme solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any remaining NHS ester.
-
Purification: Purify the PEGylated Lysozyme from unreacted PEG and protein using SEC. Collect fractions and analyze by SDS-PAGE to identify those containing the mono-PEGylated conjugate.
-
Characterization:
-
SDS-PAGE: Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight and assess purity.
-
HPLC: Use reverse-phase HPLC to further assess the purity and heterogeneity of the PEGylated product.
-
Mass Spectrometry: Determine the molecular weight of the PEGylated protein and confirm the degree of PEGylation using mass spectrometry.
-
Signaling Pathways and Biological Implications
The ultimate goal of PEGylation is to modulate the biological activity of a therapeutic molecule. The attached PEG chains can influence how the molecule interacts with its biological target and downstream signaling pathways.
PEGylated Erythropoietin (EPO)
Erythropoietin is a hormone that stimulates the production of red blood cells. PEGylated forms of EPO, such as Methoxy PEG-epoetin beta, have a longer half-life, allowing for less frequent administration. The signaling pathway of EPO is initiated by its binding to the EPO receptor (EpoR) on the surface of erythroid progenitor cells. This binding triggers a conformational change in the receptor, leading to the activation of the Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5), which translocates to the nucleus to regulate gene expression related to cell survival and proliferation. Other pathways activated by EPO receptor signaling include the PI3K/Akt and MAPK pathways.
Caption: Simplified signaling pathway of PEGylated Erythropoietin (PEG-EPO).
Experimental Workflows and Logical Relationships
The successful development of a PEGylated therapeutic using Boc-protected reagents involves a multi-step workflow, from the synthesis of the activated PEG to the final characterization of the conjugate.
Workflow for the Production of a Boc-PEGylated Protein
The following diagram illustrates a typical workflow for the laboratory-scale production of a PEGylated protein using a Boc-protected PEG reagent.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
Introduction: The Azide as a Cornerstone of Click Chemistry
An In-depth Technical Guide to Azide Functional Group Reactivity in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts, making them ideal for molecular assembly.[1][2] At the heart of the most prominent click reactions is the azide functional group (-N₃).[3] The azide is a small, linear, 1,3-dipolar group that is remarkably stable under a vast range of chemical conditions and is nearly absent in biological systems.[4] This "bioorthogonality" is a key feature, ensuring that chemical modifications occur selectively and without interfering with native biochemical processes.
The primary utility of the azide in click chemistry lies in its highly efficient and specific cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This guide provides a detailed exploration of the two main variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Mechanisms of Azide-Alkyne Cycloaddition
The reaction between an azide and an alkyne is a 1,3-dipolar cycloaddition, first extensively studied by Rolf Huisgen. While foundational, the original thermal reaction has significant limitations for modern applications.
Thermal Huisgen Cycloaddition
The uncatalyzed reaction between an azide and an alkyne requires elevated temperatures and prolonged reaction times. A major drawback is its lack of regioselectivity, typically producing a mixture of 1,4- and 1,5-disubstituted triazole isomers, which complicates purification and is unsuitable for applications requiring precise molecular connectivity.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The development of the copper(I)-catalyzed reaction by the Sharpless and Meldal groups revolutionized the field and is considered the premier example of a click reaction. The CuAAC reaction is characterized by an enormous rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and proceeds with absolute regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.
The reaction mechanism involves several key steps:
-
Formation of Copper Acetylide: A copper(I) species coordinates with the terminal alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.
-
Coordination and Cyclization: The azide coordinates to the copper acetylide complex. This is followed by a cyclization event that forms a six-membered copper metallacycle.
-
Rearrangement and Protonation: The metallacycle rearranges, and subsequent protonation releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.
Because the catalytically active Cu(I) oxidation state can be unstable, CuAAC reactions are often performed using a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate, to generate and maintain the Cu(I) species in situ. Furthermore, accelerating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are frequently used to stabilize the Cu(I) catalyst, prevent oxidative damage to biomolecules, and further increase the reaction rate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the cytotoxicity of copper catalysts limits the application of CuAAC in living systems. To overcome this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free click reaction. SPAAC utilizes a strained cyclooctyne, where the significant ring strain (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition with an azide.
The mechanism is a concerted [3+2] cycloaddition that proceeds rapidly at physiological temperatures and pH without any catalyst. The reaction is driven by the release of enthalpic energy from the strained ring. A variety of cyclooctynes have been developed to tune reactivity and solubility, including dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO). Although SPAAC is bioorthogonal and indispensable for live-cell imaging, its reaction rates are generally slower than those of CuAAC.
Quantitative Data on Azide Reactivity
The efficiency of a click reaction is critical for its application. The tables below summarize key quantitative data for comparing reaction kinetics and yields.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Click Reactions
This table compares the reaction speeds of CuAAC with various SPAAC reagents. Higher k₂ values indicate faster reactions.
| Reaction Type | Reagent/Condition | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 to 10,000 | Very fast kinetics, requires copper catalyst. Rate is highly dependent on ligand and conditions. | |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 - 1.0 | Good balance of stability and reactivity. | |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High stability, commonly used for bioconjugation. | |
| SPAAC | DIFO (Difluorinated cyclooctyne) | ~0.08 | Fast kinetics, developed for rapid labeling. | |
| SPAAC | BARAC (Biarylazacyclooctynone) | ~1.0 - 3.0 | High strain leads to very fast copper-free ligation. |
Table 2: Typical CuAAC Reaction Yields with Various Azide Substrates
The structure of the azide can influence reaction outcomes due to electronic and steric effects.
| Azide Type | Example Substrate | Typical Yield (%) | Notes | References |
| Primary Alkyl Azide | Benzyl Azide | >95 (Quantitative) | Generally high reactivity and yields due to low steric hindrance. | |
| Secondary Alkyl Azide | 1-Azidoethylbenzene | 85 - 95 | Slightly lower yields compared to primary azides due to increased steric bulk. | |
| Tertiary Alkyl Azide | 2-Azido-2-methylpropane | 70 - 90 | Steric hindrance can significantly reduce reaction rates and yields. | |
| Aryl Azide | Phenyl Azide | >90 | Reactivity is influenced by substituents on the aromatic ring. Electron-withdrawing groups can increase the rate. | |
| Sulfonyl Azide | Tosyl Azide | >90 | Generally highly reactive due to the electron-withdrawing nature of the sulfonyl group. |
Note: Yields are highly dependent on specific substrates, catalysts, ligands, solvents, and reaction times.
Applications in Drug Development and Research
The reliability and bioorthogonality of azide-alkyne cycloadditions have made them indispensable tools in modern chemical biology and pharmaceutical science.
-
Bioconjugation: Click chemistry is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules like proteins and nucleic acids for detection and analysis.
-
Drug Discovery: In fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target can be "clicked" together to create potent lead compounds. This approach accelerates the hit-to-lead optimization process.
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching cytotoxic drugs to antibodies, creating ADCs that can selectively target and kill cancer cells.
-
Live-Cell Imaging: SPAAC enables the labeling and visualization of biomolecules (e.g., glycans, proteins, lipids) in living cells and organisms without causing cellular toxicity, providing dynamic insights into biological processes.
Experimental Protocols
The following are generalized protocols. Optimization is often necessary for specific substrates and applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a small-scale CuAAC reaction for conjugating two small molecules.
Materials:
-
Azide-containing molecule (e.g., Benzyl Azide)
-
Terminal alkyne-containing molecule (e.g., Phenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ligand (e.g., THPTA)
-
Solvent (e.g., 1:1 mixture of water and t-Butanol, or DMSO)
-
Nitrogen or Argon gas (optional, but recommended for preventing Cu(I) oxidation)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide (e.g., 100 mM), alkyne (e.g., 100 mM), CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM, freshly prepared), and ligand (e.g., 50 mM) in the chosen solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the azide (1.0 equivalent).
-
Add the terminal alkyne (1.0 - 1.2 equivalents).
-
Add the solvent to achieve the desired final concentration (e.g., 0.1 M).
-
If desired, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Catalyst Addition:
-
In a separate microcentrifuge tube, premix the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.25 equivalents, for a 5:1 ligand-to-copper ratio).
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents) to the main reaction vial.
-
Immediately add the premixed copper/ligand solution to the reaction vial.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or IR spectroscopy to observe the disappearance of the azide peak at ~2100 cm⁻¹). Reactions are often complete within 1-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: General Procedure for SPAAC-based Live-Cell Protein Labeling
This protocol describes the metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent tagging via SPAAC.
Materials:
-
Mammalian cells in culture
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA), an azide-containing methionine analog
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells once with warm PBS.
-
Replace the normal medium with methionine-free medium containing AHA (e.g., 25-50 µM).
-
Incubate the cells for 4-12 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of AHA into newly synthesized proteins.
-
-
SPAAC Reaction (Click Labeling):
-
Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).
-
Wash the cells twice with warm PBS to remove unincorporated AHA.
-
Dilute the DBCO-fluorophore stock solution in complete culture medium to a final concentration of 10-25 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Add fresh imaging medium to the cells.
-
Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter set.
-
References
The Strategic Application of Boc-NH-PEG15-azide in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linker Technology in Advanced Therapeutics
In the landscape of modern drug discovery, the development of highly targeted and potent therapeutic agents is paramount. The advent of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized the way we approach disease treatment, particularly in oncology. Central to the success of these complex molecules is the linker, a critical component that connects the targeting moiety to the therapeutic payload. The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the drug conjugate.
This technical guide focuses on a specific and highly versatile linker, Boc-NH-PEG15-azide . This heterobifunctional linker, featuring a Boc-protected amine, a 15-unit polyethylene glycol (PEG) chain, and a terminal azide group, offers a unique combination of properties that make it an invaluable tool in the construction of advanced drug conjugates. The extended PEG15 spacer enhances aqueous solubility and provides sufficient spatial separation between the conjugated molecules, mitigating steric hindrance. The terminal azide group is a key functional handle for bioorthogonal "click" chemistry, allowing for efficient and specific conjugation to alkyne-modified molecules under mild conditions. The Boc-protected amine provides an orthogonal handle for sequential conjugation strategies.
This guide will provide an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the development of ADCs and PROTACs. We will present a summary of key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Core Applications of this compound in Drug Discovery
The unique trifecta of a protected amine, a long-chain PEG spacer, and a reactive azide group makes this compound a highly sought-after linker in various bioconjugation and drug development applications.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. The incorporation of a PEG15 spacer, as found in this compound, offers several advantages in ADC design:
-
Enhanced Hydrophilicity: The PEG chain increases the overall hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.
-
Reduced Immunogenicity: The PEG spacer can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of click chemistry for conjugation allows for precise control over the number of drug molecules attached to each antibody, leading to a more homogeneous product with a defined DAR.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
The this compound linker is particularly well-suited for PROTAC synthesis due to:
-
Optimal Length and Flexibility: The 15-unit PEG chain provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
-
Enhanced Cell Permeability: The physicochemical properties of the PEG linker can improve the cell permeability of the PROTAC, a crucial factor for reaching intracellular targets.
-
Modular Synthesis: The azide and Boc-protected amine functionalities allow for a modular and flexible approach to PROTAC synthesis, including solid-phase synthesis strategies.[1][2][3][4][5]
Data Presentation: The Impact of PEG Linkers on Drug Conjugate Performance
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for PEGylated ADCs and PROTACs, illustrating the general impact of PEG linkers on key performance parameters. It is important to note that the optimal linker length and composition are highly dependent on the specific antibody, target, payload, and E3 ligase.
Table 1: Representative Data for PEGylated Antibody-Drug Conjugates (ADCs)
| Parameter | Non-PEGylated ADC | PEGylated ADC (Representative Data) | Rationale for Improvement with PEGylation |
| Drug-to-Antibody Ratio (DAR) | Variable (e.g., 2-8) | Controlled and Homogeneous (e.g., 4) | Click chemistry allows for precise, site-specific conjugation. |
| Aqueous Solubility | Lower | Higher | The hydrophilic nature of the PEG chain improves overall solubility. |
| In Vivo Half-life (t½) | Shorter | Longer | Increased hydrodynamic size reduces renal clearance. |
| Tumor Accumulation | Lower | Higher | Enhanced permeability and retention (EPR) effect and longer circulation time. |
| Off-target Toxicity | Higher | Lower | Improved pharmacokinetics and targeted delivery can reduce systemic exposure. |
Table 2: Representative Data for PROTACs with PEG Linkers
| Parameter | PROTAC with Short/No Linker | PROTAC with PEG Linker (Representative Data) | Rationale for Improvement with PEGylation |
| Degradation Efficacy (DC50) | Higher (less potent) | Lower (more potent) | Optimal linker length facilitates stable ternary complex formation. |
| Maximum Degradation (Dmax) | Lower | Higher | Efficient ternary complex formation leads to more complete protein degradation. |
| Cell Permeability | Lower | Higher | Favorable physicochemical properties of the PEG linker can enhance cell uptake. |
| Aqueous Solubility | Lower | Higher | The hydrophilic PEG chain improves the solubility of often-hydrophobic PROTAC molecules. |
| In Vivo Efficacy | Lower | Higher | Improved cell permeability and degradation efficiency translate to better in vivo performance. |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC).
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified cytotoxic drug to an azide-functionalized antibody, where the azide functionality is introduced using a derivative of this compound.
Materials:
-
Azide-functionalized monoclonal antibody (mAb-N3)
-
Alkyne-modified cytotoxic drug
-
This compound (for derivatization of the antibody, if not already azide-functionalized)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Amicon® Ultra centrifugal filter units
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-modified drug in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Antibody Preparation:
-
If the antibody is not already azide-functionalized, it can be modified using an NHS-ester derivative of this compound to react with lysine residues. Following conjugation, the Boc group can be removed to expose the amine, or the azide can be directly used.
-
Buffer exchange the azide-functionalized antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL using an Amicon® Ultra centrifugal filter unit.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the azide-functionalized antibody.
-
Add a 5-10 fold molar excess of the alkyne-modified drug to the antibody solution.
-
In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let the solution stand for 5 minutes at room temperature.
-
Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.25-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted drug, catalyst, and other small molecules.
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC using an Amicon® Ultra centrifugal filter unit.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol 2: Solid-Phase Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the solid-phase synthesis of a PROTAC, where this compound is used as the linker. This example assumes the E3 ligase ligand is first immobilized on the resin.
Materials:
-
Aminomethylated polystyrene resin (e.g., Rink Amide resin)
-
E3 ligase ligand with a carboxylic acid handle
-
This compound
-
Alkyne-functionalized ligand for the protein of interest (POI)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Trifluoroacetic acid (TFA) for cleavage
-
Copper(I) iodide (CuI)
-
RP-HPLC for purification
Procedure:
-
Immobilization of E3 Ligase Ligand:
-
Swell the aminomethylated resin in DMF.
-
Activate the carboxylic acid of the E3 ligase ligand with HATU/HOBt and DIPEA in DMF.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 4-16 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Linker Coupling:
-
Deprotect the terminal amine on the immobilized ligand (if necessary).
-
In a separate flask, activate the carboxylic acid end of a bifunctional linker (if using a pre-formed Boc-NH-PEG15-acid). Alternatively, couple Boc-NH-PEG15-amine to a resin-bound acid. For this protocol, we will directly use this compound.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from a previously coupled Boc-NH-PEG15-amine linker, exposing the free amine.
-
Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DMF.
-
-
POI Ligand Coupling via Click Chemistry:
-
Swell the resin with the exposed azide linker in a DMF/water mixture.
-
Add the alkyne-functionalized POI ligand (2-5 equivalents).
-
Add CuI (0.1-0.5 equivalents) to the reaction mixture.
-
Shake the reaction at room temperature for 12-24 hours.
-
Wash the resin with DMF, water, and DCM.
-
-
Cleavage and Purification:
-
Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the final PROTAC by preparative RP-HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the applications of this compound.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Caption: Workflow for solid-phase synthesis of a PROTAC.
Conclusion
This compound stands out as a highly valuable and versatile linker for the development of advanced therapeutics such as ADCs and PROTACs. Its well-defined structure, incorporating a long-chain PEG spacer, a reactive azide handle for click chemistry, and a protected amine for orthogonal derivatization, provides a powerful toolkit for medicinal chemists and drug developers. The strategic incorporation of this linker can lead to drug conjugates with improved solubility, enhanced pharmacokinetic profiles, and potent biological activity. While the optimal linker is always context-dependent, the physicochemical properties of the PEG15 moiety offer a strong starting point for the design of next-generation targeted therapies. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Introduction: The Critical Role of the Linker in PROTAC Technology
An In-Depth Technical Guide to PROTAC Linkers with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.
While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points critically influence the formation and stability of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the PROTAC molecule. Among the various linker types, those incorporating polyethylene glycol (PEG) spacers are frequently employed due to their unique and advantageous properties.
PEG Spacers in PROTAC Linkers: Properties and Advantages
PEG linkers are composed of repeating ethylene glycol units and are a popular choice in PROTAC design for several reasons:
-
Enhanced Solubility and Permeability: The hydrophilic nature of PEG can significantly increase the water solubility of often large and hydrophobic PROTAC molecules, which can improve their compatibility with physiological environments and potentially enhance cell permeability and oral absorption.
-
Tunable Length and Flexibility: PEG chains can be synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This flexibility can be crucial for achieving a productive ternary complex conformation.
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity, making it a favorable component for therapeutic agents.
-
Facile Synthesis: Bifunctional PEG motifs enable the rapid and straightforward assembly of PROTACs, facilitating the generation of libraries for structure-activity relationship (SAR) studies.
However, it is also important to note that compared to more rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex or a decrease in potency due to a higher entropic penalty upon binding. The optimal linker length is therefore a delicate balance that maximizes ternary complex stability and subsequent degradation efficiency.
The following table summarizes representative data from the literature, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of various PROTACs.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Cereblon | PEG | 4 PEG units | Impaired Binding | - | |
| BTK | Cereblon | PEG | >= 4 PEG units | Potent | >90 | |
| ERα | VHL | PEG/Alkyl | 12 | >1000 | <20 | |
| ERα | VHL | PEG/Alkyl | 16 | ~100 | >80 | |
| ERα | VHL | PEG/Alkyl | 21 | >1000 | <40 | |
| CRABP-II | VHL | PEG | Short | Selective Degradation | >90 | |
| CRABP-I | VHL | PEG | Long | Selective Degradation | >90 |
Note: This table is a compilation of representative data and is intended for illustrative purposes. The exact DC50 and Dmax values are highly context-dependent.
Physicochemical Properties and DMPK Considerations
The incorporation of PEG linkers influences several key physicochemical properties that are critical for drug development. While enhancing solubility, the large size and flexibility of PROTACs with PEG linkers often place them "beyond the rule of five," posing challenges for oral bioavailability and drug metabolism and pharmacokinetics (DMPK).
| Property | General Observation for PEG-PROTACs | Implication |
| Molecular Weight | Typically high (>800 Da) | Can negatively impact cell permeability and oral absorption. |
| Solubility | Generally improved by PEG linkers. | Favorable for formulation and in vivo administration. |
| Permeability | Variable; can be a significant challenge. | Requires careful optimization to achieve sufficient cellular uptake. |
| Metabolic Stability | PEG linkers can be susceptible to metabolism. | Linker cleavage can lead to inactive metabolites that may compete for binding. |
A common phenomenon observed with PROTACs is the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation efficacy. This necessitates a thorough understanding of the concentration-response relationship for each PROTAC.
Mandatory Visualizations
References
A Technical Guide to Surface Modification of Nanoparticles with Boc-NH-PEG15-azide for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, circulation half-life, and targeting specificity. Poly(ethylene glycol) (PEG) has become the gold standard for nanoparticle surface modification, primarily due to its ability to create a hydrophilic protective layer that reduces opsonization and clearance by the mononuclear phagocyte system (MPS). This "stealth" effect significantly prolongs the systemic circulation time of nanoparticles, thereby enhancing their probability of reaching the target tissue.
This technical guide focuses on the use of a specific heterobifunctional PEG linker, Boc-NH-PEG15-azide , for the surface modification of nanoparticles. This linker offers two key functionalities: a Boc-protected amine for potential subsequent modifications and a terminal azide group that serves as a versatile handle for covalent attachment of targeting ligands, imaging agents, or other functional molecules via highly efficient and bioorthogonal "click chemistry."
This document provides a comprehensive overview of the principles, experimental protocols, and characterization techniques associated with the use of this compound in nanoparticle-based drug delivery systems.
The Role of this compound in Nanoparticle Functionalization
This compound is a linear PEG molecule with a chain length of 15 ethylene glycol units. The key features of this linker are:
-
Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise functionalization. The amine can be deprotected under acidic conditions to enable further conjugation reactions.
-
PEG15 Spacer: The polyethylene glycol chain imparts hydrophilicity and steric hindrance to the nanoparticle surface. This enhances colloidal stability by preventing aggregation and reduces non-specific protein adsorption, leading to prolonged circulation times in vivo.[1]
-
Azide (-N3) Terminus: The azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are highly specific, efficient, and can be performed in aqueous conditions, making them ideal for bioconjugation.
The overall strategy involves the initial attachment of this compound to the nanoparticle surface, followed by the "clicking" of a desired alkyne-containing molecule to the terminal azide.
Quantitative Data on Nanoparticle Surface Modification
The successful surface modification of nanoparticles with PEG linkers can be quantified through various analytical techniques. The following tables summarize typical changes observed in nanoparticle properties upon PEGylation. While specific values for this compound are not extensively published, the data presented from studies using similar PEG-azide linkers provide a representative overview of the expected outcomes.
Table 1: Changes in Hydrodynamic Diameter and Polydispersity Index (PDI) after PEGylation
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | PDI | PEGylated Hydrodynamic Diameter (nm) | PDI | Reference |
| Gold Nanoparticles | 15.2 ± 0.8 | 0.15 | 25.8 ± 1.2 | 0.18 | [4] |
| Polymeric Micelles | 85.6 ± 3.1 | 0.12 | 105.3 ± 4.5 | 0.14 | [1] |
| Liposomes | 110.4 ± 5.2 | 0.09 | 122.1 ± 6.3 | 0.11 |
Table 2: Changes in Zeta Potential after PEGylation
| Nanoparticle Type | Initial Zeta Potential (mV) | PEGylated Zeta Potential (mV) | Reference |
| Amine-functionalized Silica Nanoparticles | +35.8 ± 2.5 | +5.2 ± 1.1 | |
| Carboxylate-functionalized PLGA Nanoparticles | -28.4 ± 3.1 | -8.7 ± 2.3 | |
| Gold Nanoparticles | -42.1 ± 4.7 | -10.3 ± 3.9 |
Table 3: Quantification of PEG Grafting Density
| Nanoparticle Type | PEG Molecular Weight (Da) | Quantification Method | PEG Grafting Density (PEG chains/nm²) | Reference |
| Gold Nanoparticles | 2100 | Thermogravimetric Analysis (TGA) | 3.93 | |
| Gold Nanoparticles | 51400 | Thermogravimetric Analysis (TGA) | 0.31 | |
| Iron Oxide Nanoparticles | 5000 | Nuclear Magnetic Resonance (NMR) | Not Reported | |
| Polymeric Nanoparticles | 2000 | High-Performance Liquid Chromatography (HPLC) | Not Reported |
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles with this compound and subsequent click chemistry. Optimization will be required based on the specific type of nanoparticle and the molecule to be conjugated.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that have primary amine groups on their surface. The this compound is first activated with an NHS ester to facilitate covalent amide bond formation.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugation tubes
-
Magnetic separator (for magnetic nanoparticles)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC (or EDC), and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DCM.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the Boc-NH-PEG15-NHS ester.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS at a concentration of 1-10 mg/mL.
-
Add the activated Boc-NH-PEG15-NHS ester solution to the nanoparticle dispersion. A 10-50 fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification:
-
Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 30 minutes). For magnetic nanoparticles, use a magnetic separator.
-
Remove the supernatant containing unreacted PEG linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the washing step two more times.
-
Resuspend the final PEGylated nanoparticles in the desired buffer for storage at 4°C.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 4.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Deionized water or PBS
-
Centrifugation tubes
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in deionized water or PBS.
-
Add the alkyne-containing molecule to the nanoparticle dispersion. A 5-20 fold molar excess relative to the azide groups is a good starting point.
-
Prepare fresh solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
-
Click Reaction:
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-100 µM. If using THPTA, pre-mix the CuSO₄ with THPTA in a 1:5 molar ratio.
-
Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.
-
Stir the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the functionalized nanoparticles using the same method as in Protocol 4.1 (centrifugation or magnetic separation) to remove unreacted reagents.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final conjugated nanoparticles in the desired buffer for storage.
-
Mandatory Visualizations
Experimental Workflow for Nanoparticle Surface Modification
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. d-nb.info [d-nb.info]
- 4. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
PEGylation Strategies to Improve Protein Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of proteins is often hampered by their inherent instability, short in vivo half-life, and potential for immunogenicity.[1] PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, has emerged as a leading strategy to overcome these limitations.[1] This process increases the hydrodynamic volume of the protein, which reduces renal clearance and shields it from proteolytic degradation and the host's immune system.[2] The result is a therapeutic with improved stability, extended circulation time, and reduced dosing frequency.[2]
This guide provides a comprehensive overview of common PEGylation strategies, their impact on protein stability, and detailed protocols for key experimental procedures.
Core PEGylation Strategies
PEGylation strategies have evolved from random, non-specific modifications to highly specific, targeted approaches.[1] The choice of strategy depends on the protein's characteristics, the desired therapeutic profile, and the available reactive sites.
First-Generation PEGylation: Random Modification
The initial approaches to PEGylation involved the random attachment of PEG chains to multiple reactive sites on the protein surface, most commonly the ε-amino groups of lysine residues. This is typically achieved using amine-reactive PEG derivatives, such as PEG-NHS esters. While effective at increasing the protein's size and half-life, this method results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can lead to a loss of biological activity and difficulties in characterization and manufacturing.
Second-Generation PEGylation: Site-Specific Modification
To address the limitations of random PEGylation, site-specific strategies have been developed to attach a single PEG chain at a predetermined location. This approach yields a more homogeneous product with preserved biological activity.
The α-amino group at the N-terminus of a protein has a lower pKa than the ε-amino groups of lysine residues. This difference in reactivity can be exploited to achieve selective PEGylation at the N-terminus by using PEG-aldehyde derivatives under controlled pH conditions (pH 5-8). Reductive amination then forms a stable secondary amine linkage.
The sulfhydryl group of a cysteine residue is a highly reactive nucleophile, making it an ideal target for site-specific PEGylation. PEG-maleimide is a commonly used reagent that reacts specifically with free sulfhydryl groups to form a stable thioether bond. If the protein of interest does not have a free cysteine, one can be introduced at a specific site through genetic engineering.
Impact of PEGylation on Protein Stability
PEGylation can significantly enhance a protein's stability through several mechanisms, including steric hindrance, which protects against proteolysis, and by altering the protein's hydration shell.
Enhancement of In Vivo Half-Life
One of the most significant benefits of PEGylation is the extension of a protein's in vivo half-life. The increased hydrodynamic radius of the PEGylated protein reduces its renal clearance.
| Protein | PEGylation Strategy | PEG Size (kDa) | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| rhTIMP-1 | Random Lysine | 20 | 1.1 h | 28 h | ~25 | |
| G-CSF | N-terminal | 20 | 3.5-3.8 h | 42 h | ~11-12 | |
| Interferon-γ | Site-specific Cysteine | 10 | ~0.7 h | ~14 h | ~20 | |
| Interferon-γ | Site-specific Cysteine | 20 | ~0.7 h | ~20 h | ~28 | |
| Interferon-γ | Site-specific Cysteine | 40 (branched) | ~0.7 h | ~23 h | ~33 |
Note: The data presented is collated from different studies and should be used for illustrative purposes. Direct comparison may be limited due to variations in experimental conditions.
Improvement of Thermal Stability
PEGylation can also enhance the thermal stability of proteins by preventing aggregation and maintaining the native conformation at higher temperatures. The melting temperature (Tm) is a key parameter used to assess thermal stability.
| Protein | PEGylation Strategy | PEG Size (kDa) | Native Tm (°C) | PEGylated Tm (°C) | ΔTm (°C) | Reference |
| G-CSF | N-terminal | 20 | ~64 | ~65.9 | +1.9 | |
| G-CSF | Site-specific (K41) | 20 | ~64 | ~63.4 | -0.6 | |
| G-CSF | N-terminal & K41 (circular) | 20 (total) | ~64 | ~65.3 | +1.3 | |
| Lysozyme | Random Lysine | 5 | Not specified | Increased | - | |
| Lysozyme | Random Lysine | 10 | Not specified | Increased | - |
Note: The data presented is collated from different studies and should be used for illustrative purposes. Direct comparison may be limited due to variations in experimental conditions.
Reduction of Aggregation
Protein aggregation is a major issue in the manufacturing and storage of therapeutic proteins. PEGylation can reduce aggregation by sterically hindering intermolecular interactions. Dynamic Light Scattering (DLS) is a common technique to monitor protein aggregation.
Visualization of PEGylation Workflows and Concepts
General PEGylation Workflow
Caption: A flowchart illustrating the general steps involved in protein PEGylation.
Site-Specific vs. Random PEGylation
Caption: A diagram comparing the outcomes of random and site-specific PEGylation.
Experimental Protocols
Protocol for Random PEGylation of Lysine Residues using PEG-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-8.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mg/mL.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and by-products, and separate the different PEGylated species using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight, mass spectrometry to confirm the degree of PEGylation, and functional assays to determine the retention of biological activity.
Protocol for Site-Specific PEGylation of Cysteine Residues using PEG-Maleimide
-
Protein Preparation: If the protein contains disulfide bonds, they must first be reduced to generate free sulfhydryl groups. Dissolve the protein in a buffer at pH 6.5-7.5 containing a reducing agent (e.g., TCEP or DTT). If a free cysteine is already present, ensure it is in a reduced state. Remove the reducing agent by dialysis or using a desalting column immediately before PEGylation. The buffer should be deoxygenated to prevent re-oxidation of the sulfhydryl groups.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in the same reaction buffer to a concentration of 10-20 mg/mL immediately before use.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM.
-
Purification: Purify the PEGylated protein using SEC or IEX.
-
Analysis: Characterize the purified product using SDS-PAGE, mass spectrometry, and relevant functional assays.
Protocol for Assessing Thermal Stability using Differential Scanning Fluorimetry (DSF)
-
Sample Preparation: Prepare a solution of the protein (both native and PEGylated forms) at a concentration of 0.1-0.5 mg/mL in a suitable buffer.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to the protein solution. A final dye concentration of 5-10x is typical.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1-2°C per minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the unfolding transition.
Protocol for Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare solutions of the native and PEGylated proteins at a known concentration (typically 0.5-2 mg/mL) in a buffer that has been filtered through a 0.22 µm filter to remove any dust particles.
-
DLS Measurement: Place the sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Acquire the light scattering data. The instrument's software will analyze the fluctuations in scattered light intensity to determine the size distribution of the particles in the solution.
-
Data Analysis: Analyze the size distribution histogram. The presence of larger species indicates aggregation. The aggregation temperature (Tagg) can be determined by performing DLS measurements at increasing temperatures.
Conclusion
PEGylation is a powerful and versatile strategy for improving the stability and pharmacokinetic properties of therapeutic proteins. The choice between random and site-specific PEGylation, as well as the selection of PEG size and architecture, should be carefully considered to optimize the therapeutic profile of the protein. The experimental protocols provided in this guide offer a starting point for researchers to implement and evaluate different PEGylation strategies in their drug development programs. Continued advancements in PEGylation chemistry and analytical techniques will further refine our ability to design and produce next-generation protein therapeutics with enhanced efficacy and safety.
References
Methodological & Application
Application Note: Protocol for Boc Deprotection of Boc-NH-PEG15-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of bioconjugation, peptide synthesis, and drug development. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This application note provides a detailed protocol for the deprotection of Boc-NH-PEG15-azide to yield the corresponding primary amine as a trifluoroacetate (TFA) salt. This protocol is essential for subsequent conjugation reactions where a free amine is required for coupling with other molecules. The azide moiety remains stable under these acidic deprotection conditions, allowing for its later use in "click chemistry" reactions.
Reaction Scheme
The deprotection of the Boc group is an acid-catalyzed hydrolysis reaction. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of PEGylated amines using trifluoroacetic acid, based on literature for similar compounds. Yields are generally high to quantitative.
| Parameter | Value | Reference |
| Substrate | Boc-NH-PEG-X (where X is a non-reactive group) | General Knowledge |
| Reagent | Trifluoroacetic Acid (TFA) | [1][2] |
| Solvent | Dichloromethane (DCM) | [1][2] |
| TFA Concentration | 20-50% (v/v) in DCM | |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Typical Yield | >95% (as TFA salt) |
Experimental Protocol
This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (optional)
-
Nitrogen or argon gas supply
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, to a solution of the substrate in 10 mL of DCM, add 10 mL of TFA for a 50% solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored to ensure complete removal of the Boc group.
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., DCM/Methanol mixture). The deprotected product (amine) will be more polar and have a lower Rf value than the Boc-protected starting material. Visualize the spots using an appropriate stain like ninhydrin for primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS system. Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
-
Work-up:
-
Concentration: Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.
-
Isolation: Collect the precipitate by filtration or by centrifugation followed by decantation of the ether. Wash the solid with additional cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain the amine-PEG15-azide as a TFA salt. The product is often a colorless oil or a white solid.
-
-
Optional Neutralization: If the free amine is required for a subsequent reaction that is not compatible with the TFA salt, a basic work-up can be performed.
-
Dissolve the crude TFA salt in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the free amine, NH₂-PEG15-azide.
-
Visualization of the Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
References
A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's exceptional efficiency, high regioselectivity, and broad functional group tolerance have established it as an indispensable tool in drug discovery, materials science, and bioconjugation.[1][2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][3]
This guide provides a comprehensive overview of the CuAAC reaction, including its mechanism, detailed experimental protocols, and applications, to enable researchers to effectively implement this powerful chemical transformation.
Core Mechanism: A Dinuclear Copper Pathway
While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway for the CuAAC reaction. This dinuclear mechanism accounts for the significant rate acceleration and high fidelity of the reaction.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide complex from a terminal alkyne and a Cu(I) source.
-
Coordination of the Second Copper(I) Ion: A second Cu(I) ion coordinates to the alkyne, forming a dinuclear π,σ-bis(copper) acetylide complex.
-
Azide Coordination and Cycloaddition: The organic azide then coordinates to one of the copper centers, followed by a cycloaddition reaction to form a six-membered copper metallacycle.
-
Rearrangement and Product Formation: This intermediate rearranges to a more stable copper-triazolide species.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis, often by another molecule of the terminal alkyne, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
References
Application Notes and Protocols for Boc-NH-PEG15-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage.[1][2] Boc-NH-PEG15-azide is a heterobifunctional linker molecule featuring a terminal azide for SPAAC and a Boc-protected amine. The long polyethylene glycol (PEG) chain enhances solubility and can reduce steric hindrance during conjugation.[3] This linker is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These application notes provide an overview of the use of this compound in SPAAC reactions, including quantitative data on reaction kinetics, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide Moiety | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) |
| Azide-labeled Chondrocytes | Dibenzyl cyclooctyne (DIBAC) | 1.2 x 10⁻³ | Cell Culture Medium | 37 |
| Benzyl Azide | Bicyclo[6.1.0]non-4-yne (BCN) | 0.15 | DMSO | 37 |
| 2-azidoethanol | PEGylated BCN | 0.19 - 0.21 | Human Blood Plasma | 20 |
| 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine | 0.55 - 1.22 | HEPES (pH 7) | 25 |
| DBCO-PEG5-trastuzumab | 3-azido-L-alanine | 0.18 - 0.37 | PBS/HEPES (pH 7) | 25-37 |
Note: The data presented are for analogous systems and serve as a reference for the expected reactivity of this compound. Actual reaction rates should be determined empirically for each specific application.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in SPAAC reactions. Optimization may be required for specific applications.
Protocol 1: General Procedure for SPAAC with a DBCO-labeled Protein
This protocol describes the conjugation of this compound to a protein previously functionalized with a DBCO moiety.
Materials:
-
DBCO-labeled protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
-
Organic Co-solvent (optional): Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
-
Analytical instruments: SDS-PAGE, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), HPLC
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-labeled protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add a 2 to 5-fold molar excess of the this compound solution to the DBCO-labeled protein solution. The final concentration of the organic co-solvent should typically not exceed 10-20% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle agitation. Reaction progress can be monitored by analyzing aliquots via SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove unreacted this compound and other small molecules from the reaction mixture using size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using SDS-PAGE, which should show an increase in the molecular weight of the protein.
-
Determine the precise mass of the conjugate and confirm the degree of labeling using mass spectrometry.
-
Further analytical characterization can be performed using HPLC.
-
Protocol 2: Deprotection of the Boc Group and Further Functionalization
This protocol outlines the removal of the Boc protecting group to expose a primary amine for subsequent conjugation steps.
Materials:
-
Boc-NH-PEG15-conjugate from Protocol 1
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) or other suitable acidic conditions.
-
Neutralization Buffer: e.g., N,N-Diisopropylethylamine (DIPEA) in DCM or an aqueous bicarbonate buffer.
-
Purification system: Desalting column or dialysis equipment.
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified conjugate from Protocol 1 to remove aqueous buffer.
-
Resuspend the dried conjugate in the deprotection reagent (e.g., 20% TFA in DCM).
-
Incubate at room temperature for 30-60 minutes.
-
-
Neutralization and Purification:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Neutralize the resulting amine salt by adding a suitable base.
-
Purify the deprotected conjugate using a desalting column or dialysis to remove excess reagents.
-
-
Further Functionalization:
-
The resulting primary amine is now available for reaction with amine-reactive reagents, such as NHS esters or isothiocyanates, for the attachment of other molecules of interest (e.g., fluorescent dyes, small molecule drugs).
-
Visualizations
SPAAC Reaction Mechanism
References
Application Notes and Protocols for the Conjugation of Boc-NH-PEG15-azide to a Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1][2][3] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulatory half-life, and shield it from proteolytic degradation and immunogenic responses.[2][4]
This document provides detailed protocols for the conjugation of Boc-NH-PEG15-azide to a target protein. The azide functional group on the PEG linker allows for highly specific and efficient covalent attachment to a protein that has been functionalized with an alkyne group. This is typically achieved through "click chemistry," a set of bioorthogonal reactions that are highly reliable and selective. Two of the most common click chemistry methods for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Boc (tert-butyloxycarbonyl) group on the PEG linker is a protecting group for the amine. If the terminal amine of the PEG chain is needed for subsequent modifications, a deprotection step is required. This protocol will first address the optional Boc deprotection, followed by the introduction of an alkyne handle onto the protein, and finally, the detailed procedures for both CuAAC and SPAAC conjugation, purification, and characterization of the final PEGylated protein.
Optional Preliminary Step: Boc Deprotection of this compound
If the terminal amine of the PEG linker is required for other functionalities post-conjugation, the Boc protecting group must be removed. This is typically achieved under acidic conditions. If the terminal amine is not needed, you can proceed directly to Section 2.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If your protein or other parts of the molecule are sensitive to cationic species, add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (3 times).
-
The product is now the TFA salt of the deprotected amine-PEG-azide. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) |
| TFA Concentration | 20-50% (v/v) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Monitoring | TLC, LC-MS |
| Typical reaction conditions for Boc deprotection. |
Introduction of an Alkyne Handle onto the Target Protein
To conjugate the azide-PEG, the protein must first be modified to present an alkyne group. A common method is to modify the primary amines of lysine residues or the N-terminus using an N-hydroxysuccinimide (NHS) ester functionalized with an alkyne.
Protocol 2: Protein Modification with an Alkyne-NHS Ester
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.5). Avoid buffers with primary amines like Tris.
-
Alkyne-PEG-NHS ester (e.g., Propargyl-PEG-NHS ester)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification
Procedure:
-
Prepare a stock solution of the Alkyne-NHS ester in DMSO (e.g., 10 mM).
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4-8.5.
-
Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted Alkyne-NHS ester and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.
-
Confirm the modification and determine the average number of alkynes per protein using mass spectrometry (LC-MS).
Conjugation of Alkyne-Modified Protein with Azide-PEG
This section details the two primary methods for conjugating the azide-PEG to the alkyne-modified protein.
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic and potentially denature proteins if not handled correctly. The use of copper-chelating ligands like THPTA can mitigate these effects.
dot
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: CuAAC Conjugation
Materials:
-
Alkyne-modified protein (from Section 2)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound. A molar ratio of 1:3 (protein:PEG-azide) is a common starting point.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the protein/PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress by SDS-PAGE (observing a band shift) or LC-MS.
-
Once complete, purify the PEGylated protein as described in Section 4.
| Parameter | Typical Value |
| Protein:PEG-Azide Molar Ratio | 1:3 to 1:10 |
| Final Copper (CuSO₄) Concentration | 50 - 250 µM |
| Ligand (THPTA):Copper Ratio | 5:1 |
| Final Sodium Ascorbate Concentration | 0.5 - 5 mM |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical reaction conditions for CuAAC protein conjugation. |
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, DIBO) instead of a simple terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it ideal for applications where copper is a concern. For this method, the protein would be functionalized with a strained alkyne (e.g., DBCO-NHS ester) in Section 2.
dot
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 4: SPAAC Conjugation
Materials:
-
DBCO-modified protein (from Section 2, using a DBCO-NHS ester)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the DBCO-modified protein with the this compound.
-
A 2- to 4-fold molar excess of the azide-PEG is typically sufficient.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Once complete, purify the PEGylated protein as described in Section 4.
| Parameter | Typical Value |
| Protein:PEG-Azide Molar Ratio | 1:2 to 1:4 |
| Catalyst | None required |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical reaction conditions for SPAAC protein conjugation. |
Purification of the PEGylated Protein
After the conjugation reaction, it is crucial to remove unreacted PEG-azide, catalyst components (for CuAAC), and any other reagents.
Protocol 5: Purification by Size-Exclusion Chromatography (SEC)
SEC is a common and effective method for separating the larger PEGylated protein from smaller unreacted molecules.
Procedure:
-
Equilibrate a size-exclusion chromatography column (with a suitable molecular weight cutoff) with a desired final buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the protein with the equilibration buffer, collecting fractions.
-
Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy (at 280 nm) to identify the fractions containing the purified PEGylated protein.
-
Pool the relevant fractions and concentrate if necessary.
Characterization of the PEGylated Protein
Characterization is essential to confirm successful conjugation and determine the degree of PEGylation.
dot
Caption: Overall experimental workflow for protein PEGylation.
SDS-PAGE Analysis
-
Purpose: To visually confirm an increase in the protein's molecular weight.
-
Method: Run samples of the unmodified protein and the purified PEGylated protein on an SDS-PAGE gel. The PEGylated protein will migrate slower, appearing as a higher molecular weight band. The band for the PEGylated protein may appear more diffuse due to the heterogeneity of PEGylation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To obtain an accurate mass of the conjugated protein and determine the degree of PEGylation.
-
Method: Analyze the purified product using LC-MS. The resulting mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. Deconvolution of the mass spectrum will provide the precise mass of the conjugate, confirming the covalent attachment and allowing for the calculation of the average number of PEG molecules per protein.
| Technique | Information Obtained |
| SDS-PAGE | Visual confirmation of molecular weight increase; qualitative assessment of conjugation. |
| LC-MS | Accurate mass of the conjugate; determination of the degree of PEGylation (number of PEGs per protein); assessment of product heterogeneity. |
| SEC-MALS | Determination of the protein-PEG ratio and molar mass of the conjugate. |
| Summary of characterization techniques for PEGylated proteins. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient alkyne modification of the protein. | Confirm alkyne incorporation by MS. Optimize NHS ester reaction (pH, molar excess). |
| (CuAAC) Inactive catalyst. | Use freshly prepared sodium ascorbate. Ensure proper ligand:copper ratio. De-gas solutions to remove oxygen. | |
| (SPAAC) Steric hindrance around the modification site. | Choose a more accessible site for alkyne incorporation if possible. | |
| Protein Precipitation | (CuAAC) Copper-induced aggregation. | Increase the concentration of the protective ligand (THPTA). Work at lower temperatures. |
| High concentration of organic co-solvent (e.g., DMSO). | Keep the final concentration of organic solvent to a minimum. | |
| Multiple PEGylation Species | Inconsistent modification of the protein with alkyne groups. | Optimize the Alkyne-NHS ester reaction to control the degree of labeling. Consider site-specific incorporation of an alkyne-containing unnatural amino acid. |
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using PEG15 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1][2] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a critical element that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[3]
Polyethylene glycol (PEG) linkers have gained significant attention in ADC development due to their favorable physicochemical properties. The incorporation of a PEG spacer can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation. Furthermore, PEGylation can improve the pharmacokinetic profile of an ADC by increasing its hydrodynamic radius, leading to a longer circulation half-life and potentially greater tumor accumulation.
This document provides detailed application notes and protocols for the synthesis of ADCs using a discrete PEG15 linker. While specific experimental data for PEG15 linkers is limited in publicly available literature, the provided data for similar PEG linker lengths (e.g., PEG12, PEG18) serves as a valuable reference for predicting the performance of PEG15-containing ADCs.
The Role of PEG15 Linkers in ADC Development
A PEG15 linker offers a balance of properties that can be advantageous in ADC design. It provides a significant increase in hydrophilicity to counteract the hydrophobicity of many cytotoxic payloads, potentially leading to improved solubility and stability. The length of the PEG15 chain is expected to provide a sufficient spacer between the antibody and the drug, minimizing potential steric hindrance that could interfere with antigen binding.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize quantitative data from preclinical studies on ADCs with varying PEG linker lengths. This data can be used to infer the potential characteristics of an ADC synthesized with a PEG15 linker.
Table 1: Representative Pharmacokinetic Parameters of ADCs with Different PEG Linker Architectures
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from preclinical studies. The pendant configuration of two PEG12 chains demonstrated slower clearance compared to a linear PEG24 linker, suggesting that a well-designed PEG linker architecture can significantly improve ADC pharmacokinetics.
Table 2: Representative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Data adapted from Burke et al., 2017. In this particular study with an anti-CD30 ADC, the length of the PEG linker did not significantly impact the in vitro cytotoxicity. However, in other contexts, longer PEG chains have been associated with a reduction in in vitro potency.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the HER2 signaling pathway and the general mechanism of action of a HER2-targeting ADC.
Caption: HER2 signaling and ADC mechanism of action.
Experimental Workflow
The synthesis of an ADC using a maleimide-functionalized PEG15 linker typically involves a three-step process: antibody reduction, linker-payload conjugation to the antibody, and purification of the final ADC.
Caption: General workflow for ADC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an ADC using a maleimide-activated PEG15 linker. These protocols are based on established methods for cysteine-based conjugation.
Part 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours. The incubation time may require optimization depending on the specific antibody.
-
Remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Part 2: Conjugation of Maleimide-PEG15-Payload to the Antibody
This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.
Materials:
-
Reduced antibody from Part 1
-
Maleimide-PEG15-Payload dissolved in DMSO or DMF
-
Conjugation Buffer (as above)
-
Quenching solution: N-acetylcysteine or cysteine (100 mM in water)
Procedure:
-
Dissolve the Maleimide-PEG15-Payload in a minimal amount of organic solvent (e.g., DMSO or DMF).
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quench the reaction by adding a 10-fold molar excess of the quenching solution relative to the maleimide-linker-payload and incubate for 30 minutes at room temperature.
Part 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC and the determination of its key characteristics.
Materials:
-
Crude ADC from Part 2
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Purify the ADC from unconjugated linker-payload and other small molecules using an SEC column equilibrated with purification buffer.
-
Concentrate the purified ADC using an appropriate ultrafiltration device.
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Characterize the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC.
-
Aggregation: Assess the level of aggregation by SEC-HPLC.
-
Purity: Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Part 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the synthesized ADC on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line like SK-BR-3 or BT-474)
-
Control cancer cell line (e.g., HER2-negative cell line like MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized ADC and unconjugated payload
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the free payload in cell culture medium.
-
Add the diluted compounds to the cells and incubate for 72-96 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for the ADC and the free payload on both cell lines.
References
Application Notes and Protocols for Linking Peptides to Small Molecules using Boc-NH-PEG15-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to small molecules is a powerful strategy in drug development, enabling the creation of targeted therapeutics, imaging agents, and novel biomaterials. The Boc-NH-PEG15-azide linker is a versatile tool for this purpose, offering a heterobifunctional structure that facilitates a two-step conjugation process. This linker features a Boc-protected amine and a terminal azide group, separated by a 15-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[1][2]
This document provides detailed protocols for the use of this compound in linking peptides to small molecules, focusing on the principles of Boc deprotection and "click chemistry."
Overview of the Conjugation Strategy
The overall workflow for linking a peptide to a small molecule using this compound involves three main stages:
-
Functionalization of the Peptide: The this compound linker is first conjugated to the peptide. This is typically achieved by deprotecting the Boc group to reveal a primary amine, which can then be reacted with an activated carboxyl group on the peptide.
-
Functionalization of the Small Molecule: The small molecule is modified to contain a reactive handle for click chemistry, most commonly a terminal alkyne or a strained cyclooctyne.
-
Peptide-Small Molecule Conjugation via Click Chemistry: The azide-functionalized peptide is then covalently linked to the alkyne-functionalized small molecule using either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3]
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then ready for conjugation to a peptide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution. A common condition is a 25-50% (v/v) solution of TFA in DCM.[4]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[4]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the amine as its TFA salt.
-
Optional Basic Work-up (to obtain the free amine):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the free amine, NH₂-PEG15-azide.
-
Table 1: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Value | Reference(s) |
| TFA Concentration | 25-50% in Dichloromethane (DCM) | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours |
Protocol 2: Conjugation of Amine-PEG15-azide to a Peptide
This protocol describes the formation of a stable amide bond between the deprotected linker and a peptide containing a carboxylic acid group.
Materials:
-
NH₂-PEG15-azide (from Protocol 1)
-
Peptide with a carboxylic acid group
-
Coupling agents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)
-
Base: e.g., Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: e.g., Dimethylformamide (DMF) or DCM
Procedure:
-
Dissolve the peptide in the chosen anhydrous solvent.
-
Add the coupling agents (e.g., 1.5 equivalents of HBTU) and base (e.g., 3 equivalents of DIPEA).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid group of the peptide.
-
Add a solution of NH₂-PEG15-azide (1.2 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the azide-functionalized peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized peptide and an alkyne-functionalized small molecule, catalyzed by copper(I).
Materials:
-
Azide-PEG15-Peptide (from Protocol 2)
-
Alkyne-functionalized small molecule (1.1-1.5 equivalents)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (optional but recommended): e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)
-
Degassed buffer (e.g., phosphate-buffered saline, PBS) or a mixture of water and an organic solvent (e.g., DMSO, t-butanol)
Procedure:
-
Dissolve the azide-PEG15-peptide in the chosen degassed buffer or solvent system.
-
Add the alkyne-functionalized small molecule.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the degassed buffer.
-
Prepare a stock solution of CuSO₄. If using a ligand, pre-mix the CuSO₄ solution with the ligand.
-
Add the sodium ascorbate solution to the peptide-azide and small molecule-alkyne mixture and mix gently.
-
Initiate the reaction by adding the CuSO₄ solution (or the pre-mixed copper/ligand solution).
-
If the reaction is sensitive to oxygen, purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or RP-HPLC to remove excess reagents and the copper catalyst.
Table 2: Representative Quantitative Data for CuAAC Reactions
| Parameter | Value | Reference(s) |
| Typical Yield | >95% | |
| Reaction Time | 1-12 hours | |
| Reactant Ratio (Alkyne:Azide) | 1.1:1 to 1.5:1 |
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction, which is advantageous for biological applications where copper toxicity is a concern. This method utilizes a strained cyclooctyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), on the small molecule.
Materials:
-
Azide-PEG15-Peptide (from Protocol 2)
-
Strained cyclooctyne-functionalized small molecule (e.g., DBCO-small molecule)
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-PEG15-peptide in the biocompatible buffer.
-
Add the strained cyclooctyne-functionalized small molecule (typically in a 1.5 to 10-fold molar excess).
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific strained cyclooctyne used.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using SEC or RP-HPLC.
Purification and Characterization
The purification of the final peptide-PEG-small molecule conjugate is crucial to remove unreacted starting materials and byproducts.
Table 3: Purification and Characterization Techniques
| Technique | Purpose | Reference(s) |
| Purification | ||
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size, effective for removing small molecule reagents. | |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, provides high-resolution purification. | |
| Ion-Exchange Chromatography (IEX) | Separation based on charge, useful if the conjugate has a different net charge from the starting materials. | |
| Characterization | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the final conjugate and assess purity. | |
| MALDI-TOF Mass Spectrometry | Useful for determining the molecular weight of large molecules and confirming conjugation. | |
| SDS-PAGE | To visualize the increase in molecular weight after conjugation. | |
| NMR Spectroscopy | For detailed structural elucidation of the final conjugate. | |
| UV-Vis Spectroscopy | To quantify the concentration of the conjugate if the peptide or small molecule has a chromophore. |
Conclusion
This compound is a highly effective linker for the synthesis of peptide-small molecule conjugates. The protocols outlined in this document provide a comprehensive guide for researchers to perform Boc deprotection and subsequent "click chemistry" reactions. The choice between CuAAC and SPAAC will depend on the specific application and the sensitivity of the biomolecules to copper. Proper purification and characterization are essential to ensure the quality and purity of the final conjugate for its intended use in research and drug development.
References
Application Notes and Protocols for PROTAC Synthesis with a Boc-Protected PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The strategic design of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. The use of a tert-butyloxycarbonyl (Boc) protecting group on a PEG linker with a terminal amine allows for a modular and controlled synthetic approach. This strategy enables the sequential coupling of the POI and E3 ligase ligands, preventing unwanted side reactions and simplifying purification.
These application notes provide a detailed protocol for the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target, using a Boc-protected PEG linker. The protocol outlines the synthesis of a representative BRD4-targeting PROTAC, dBET1, which utilizes the BRD4 inhibitor (+)-JQ1 as the POI ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.
Figure 1: PROTAC-induced protein degradation via the Ubiquitin-Proteasome Pathway.
Experimental Workflow
The development of a PROTAC involves a multi-step process that begins with the synthesis of the molecule, followed by rigorous in vitro and in vivo validation to assess its efficacy and mechanism of action.
Figure 2: General experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The following tables summarize key quantitative data for the representative BRD4-targeting PROTAC, dBET1.
Table 1: Physicochemical and In Vitro Degradation Data for dBET1
| Parameter | Value | Reference |
| Target Protein | BRD4 | [1] |
| E3 Ligase | Cereblon (CRBN) | [1] |
| Molecular Weight | 785.27 g/mol | [2] |
| BRD4 Degradation (EC50) | 430 nM (in SUM149 cells) | [1] |
| BRD4 Degradation (DC50) | <10 nM (in DLBCL cell lines) | [3] |
| Cell Proliferation (IC50) | 0.14 µM (in MV4;11 cells) |
Table 2: In Vivo Pharmacokinetic Data for dBET1
| Parameter | Value | Reference |
| Dose | 50 mg/kg (IP) | |
| Cmax | 392 nM | |
| Tmax | 0.5 hours | |
| Terminal Half-life (t1/2) | 6.69 hours | |
| AUC (last) | 2109 hr*ng/mL |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a BRD4-targeting PROTAC, dBET1, using a Boc-protected PEG linker.
Logical Synthesis Workflow
The synthesis of dBET1 is a convergent process where the BRD4 ligand ((+)-JQ1) and the E3 ligase ligand (pomalidomide) are sequentially coupled to a bifunctional Boc-protected PEG linker.
Figure 3: Logical workflow for the synthesis of a BRD4-targeting PROTAC.
Protocol 1: Synthesis of JQ1-PEG-NHBoc Intermediate
This protocol describes the amide coupling of (+)-JQ1 carboxylic acid with a mono-Boc-protected PEG diamine linker.
Reagents and Materials:
-
(+)-JQ1 carboxylic acid (1.0 eq)
-
Boc-NH-PEGn-NH2 (e.g., Boc-NH-PEG3-NH2) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Dissolve (+)-JQ1 carboxylic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-NH-PEGn-NH2 linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-PEGn-NHBoc intermediate.
Protocol 2: Boc Deprotection of JQ1-PEG-NHBoc
This protocol describes the removal of the Boc protecting group to yield the free amine.
Reagents and Materials:
-
JQ1-PEGn-NHBoc (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the JQ1-PEGn-NHBoc intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (JQ1-PEGn-NH2) is often used in the next step without further purification.
Protocol 3: Synthesis of the Final PROTAC (dBET1)
This protocol describes the final amide coupling of the JQ1-PEG-amine intermediate with pomalidomide.
Reagents and Materials:
-
JQ1-PEGn-NH2 (from Protocol 2) (1.0 eq)
-
Pomalidomide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
In a separate flask, dissolve pomalidomide in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the pomalidomide solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the JQ1-PEGn-NH2 intermediate to the activated pomalidomide solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC (dBET1) by preparative HPLC to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4: Western Blot Analysis of BRD4 Degradation
This protocol describes the validation of PROTAC activity by measuring the degradation of the target protein.
Reagents and Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control degrader (e.g., previously validated batch of dBET1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include vehicle and positive controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 overnight at 4 °C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control band intensity.
-
Plot the normalized BRD4 levels against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Chemistry Reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry reactions for higher yields and purity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting Guide
This section addresses common issues encountered during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
dot
Caption: Troubleshooting logic for low-yield CuAAC reactions.
Frequently Asked Questions (FAQs) - CuAAC
Q1: My CuAAC reaction has a low yield. What are the most common causes?
A1: Low yields in CuAAC reactions can stem from several factors. The most common issues are related to the catalyst, reaction conditions, and reagent quality. Specifically, these can include:
-
Inactive Copper Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen.[1][2]
-
Insufficient Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[3][4] An incorrect ligand-to-copper ratio can lead to catalyst deactivation.[1]
-
Degraded Reagents: Azides can be sensitive to light and heat, and the reducing agent, sodium ascorbate, can degrade over time.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess of one reactant can often improve yields.
Q2: How can I ensure my copper catalyst is active?
A2: To maintain a sufficient concentration of the active Cu(I) catalyst, you should:
-
Use a Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate.
-
Employ a Stabilizing Ligand: Use a copper-chelating ligand like THPTA or BTTAA, especially for bioconjugation, to protect the Cu(I) from oxidation.
-
Degas Your Reaction Mixture: Removing dissolved oxygen by bubbling with an inert gas like nitrogen or argon can prevent catalyst oxidation, which is particularly important for slow reactions or when using low catalyst concentrations.
Q3: What is the optimal ligand-to-copper ratio?
A3: The optimal ligand-to-copper ratio can vary depending on the specific ligand and substrates. For THPTA, a ratio of 2:1 to 5:1 (ligand to copper) is often recommended to effectively stabilize the Cu(I) catalyst. It is advisable to empirically determine the best ratio for your specific reaction.
Q4: My biomolecule is sensitive. How can I adapt the CuAAC protocol?
A4: When working with sensitive substrates like proteins or nucleic acids, it is crucial to minimize their exposure to potentially damaging reagents. A recommended order of addition is to first mix the CuSO₄ with the ligand, then add this to a solution containing the azide and alkyne substrates. The reaction is initiated by the addition of sodium ascorbate. This ensures the copper is complexed by the ligand before it can interact with and potentially damage the biomolecule.
Q5: What are the best solvents for CuAAC reactions?
A5: CuAAC reactions are versatile and can be performed in a wide range of solvents, including aqueous buffers (like PBS), which makes them suitable for bioconjugation. If solubility is an issue, co-solvents such as DMSO, DMF, or a mixture of t-BuOH and water can be used to ensure all reactants are fully dissolved.
Data Presentation: CuAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactant Stoichiometry | 1.1 - 1.5 equivalents of one reactant | Using a slight excess of the more accessible or less precious reactant can drive the reaction to completion. |
| Copper Source | CuSO₄ (with a reducing agent) or a Cu(I) salt (e.g., CuI) | In situ reduction of CuSO₄ with sodium ascorbate is common and convenient. |
| Ligand:Copper Ratio | 2:1 to 5:1 for THPTA | The optimal ratio should be determined empirically. |
| Reducing Agent | Freshly prepared Sodium Ascorbate | A 3- to 10-fold excess is commonly employed. |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/water mixtures | Co-solvents can be added to improve the solubility of reactants. |
| Temperature | Room Temperature | Gentle heating (40-50°C) can be applied for sluggish reactions, but may increase side reactions. |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC or LC-MS to determine the optimal time. |
Experimental Protocol: General CuAAC for Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing molecule.
dot
Caption: General experimental workflow for a CuAAC bioconjugation.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS)
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the desired reaction buffer.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting Guide
This section addresses common issues encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
dot
Caption: Troubleshooting logic for low-yield SPAAC reactions.
Frequently Asked Questions (FAQs) - SPAAC
Q1: My SPAAC reaction is very slow or gives a low yield. What can I do?
A1: The rate of SPAAC reactions is highly dependent on the specific cyclooctyne and azide used. If you are experiencing low yields or slow kinetics, consider the following:
-
Reagent Integrity: Ensure that your cyclooctyne and azide reagents have not degraded. Cyclooctynes should be stored under an inert atmosphere and protected from light.
-
Increase Reactant Concentration: Increasing the concentration of one or both reactants can accelerate the reaction.
-
Optimize Reaction Temperature: If your biomolecules are stable at higher temperatures, increasing the reaction temperature (e.g., to 37°C) can improve the reaction rate.
-
Switch to a More Reactive Cyclooctyne: Different cyclooctynes have different levels of ring strain and therefore different reactivities. If your current cyclooctyne is not reactive enough, consider switching to one with higher reactivity.
-
Solvent/Buffer Choice: The choice of solvent or buffer can influence the reaction rate. For example, some studies have shown that HEPES buffer can lead to faster SPAAC reactions compared to PBS.
Q2: Are there any known side reactions in SPAAC?
A2: Yes, some cyclooctynes are known to react with thiols, such as those found in cysteine residues of proteins, through a thiol-yne mechanism. If your biomolecule contains free thiols, this can lead to non-specific labeling and lower the yield of the desired product. Pre-incubating your biomolecule with a thiol-blocking agent can help to mitigate this side reaction.
Q3: How do I choose the right cyclooctyne for my experiment?
A3: The choice of cyclooctyne depends on the specific requirements of your experiment, including the desired reaction rate, stability, and hydrophilicity. More strained cyclooctynes generally react faster but may be less stable. It is important to consider the trade-off between reactivity and stability when selecting a cyclooctyne.
Q4: Can I use SPAAC for in vivo experiments?
A4: Yes, a major advantage of SPAAC is that it is a "copper-free" click chemistry reaction, which eliminates the need for a cytotoxic copper catalyst. This makes it ideal for applications in biological systems, including live cell imaging and in vivo studies.
Data Presentation: SPAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactant Stoichiometry | 1.5 - 5 fold molar excess of the azide-containing molecule | An excess of the smaller, more readily available molecule is often used. |
| Solvent/Buffer | Aqueous buffers (PBS, HEPES), Organic solvents (DMSO, Acetonitrile) | The choice of solvent can influence the reaction rate. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may affect the stability of biomolecules. |
| Reaction Time | 2 - 24 hours | Reaction times can vary significantly depending on the reactivity of the specific cyclooctyne and azide pair. |
Experimental Protocol: General SPAAC for Protein Labeling
This protocol describes the conjugation of a cyclooctyne-labeled protein with an azide-containing molecule.
dot
Caption: Experimental workflow for SPAAC protein conjugation.
Materials:
-
Cyclooctyne-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a suitable reaction vessel, mix the cyclooctyne-labeled protein with a 1.5 to 5-fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal reaction time should be determined based on the reactivity of the specific cyclooctyne and azide.
-
Monitor the progress of the reaction using an appropriate analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once the reaction is complete, purify the resulting bioconjugate to remove the unreacted azide-containing molecule and any potential side products. Suitable purification techniques include size-exclusion chromatography (SEC), affinity chromatography, or ion-exchange chromatography (IEC), depending on the properties of the conjugate.
-
Characterize the final conjugate to confirm successful ligation and determine its purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.
References
Side reactions of Boc-NH-PEG15-azide and how to avoid them
Welcome to the technical support center for Boc-NH-PEG15-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a Boc-protected amine, a 15-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions.[1] The PEG spacer enhances solubility and reduces non-specific interactions. The azide group is primarily used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with alkyne-containing molecules.[2][] This linker is frequently used in bioconjugation, drug delivery, and the development of PROTACs.[4][5]
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions can be categorized by the reactive moiety:
-
Boc-Protected Amine: Incomplete deprotection, or side reactions during deprotection such as alkylation of sensitive functional groups by the tert-butyl cation.
-
Azide Group: Unwanted reduction of the azide to a primary amine, particularly in the presence of reducing agents like phosphines (e.g., TCEP).
-
PEG Chain: While generally inert, the PEG chain can contribute to steric hindrance, potentially slowing down reaction rates.
-
Click Chemistry Reaction (CuAAC): Failure of the cycloaddition reaction due to catalyst inactivation or side reactions involving the reducing agent for Cu(I).
Q3: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere such as nitrogen or argon. It is also advisable to protect the compound from light and moisture to prevent degradation.
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of the starting material (Boc-protected compound) after the deprotection reaction.
-
The subsequent reaction involving the deprotected amine yields no or very little product.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If using a mild acid, consider switching to a stronger acid like trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). | |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS). Most deprotections are performed at room temperature. | |
| Steric Hindrance | The PEG chain can sterically hinder the approach of the acid. In such cases, longer reaction times or slightly elevated temperatures may be necessary. | |
| Poor Solubility | Ensure that the this compound conjugate is fully dissolved in the reaction solvent. DCM is a commonly used solvent for TFA-mediated deprotection. |
Experimental Protocol: Monitoring Boc Deprotection by HPLC
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material and the deprotected product. This allows for the monitoring of the reaction's progress over time.
Issue 2: Unintended Reduction of the Azide Group
Symptoms:
-
Mass spectrometry analysis reveals a product with a mass corresponding to the amine instead of the azide.
-
Failure of the subsequent click chemistry reaction.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Presence of Reducing Agents | Avoid using reducing agents such as phosphines (e.g., TCEP) or dithiothreitol (DTT) in reaction buffers if the azide is to be used in a subsequent click reaction. TCEP is known to reduce azides to amines via a Staudinger reaction. | |
| Catalytic Hydrogenation Conditions | If other functional groups in your molecule require reduction by catalytic hydrogenation (e.g., H₂/Pd-C), be aware that this will also reduce the azide group to a primary amine. | |
| Metal-Mediated Reduction | Certain metals, like zinc, in the presence of an ammonium salt can reduce azides to amines. |
Issue 3: Low Yield or Failure of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Symptoms:
-
Starting materials (azide and alkyne) remain unreacted after the click chemistry reaction.
-
Formation of side products is observed.
Potential Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Copper Catalyst Oxidation | The active catalyst is Cu(I). Ensure that the reaction is protected from oxygen, which can oxidize Cu(I) to the inactive Cu(II) state. The use of a reducing agent like sodium ascorbate is crucial to maintain the copper in its +1 oxidation state. | |
| Insufficient Cu(I) Concentration | Copper ions can disproportionate or precipitate if not properly chelated. The use of a copper-coordinating ligand, such as THPTA, is highly recommended to stabilize the Cu(I) and accelerate the reaction. | |
| Incompatible Buffer or Solvent | The reaction is generally tolerant of a wide pH range (4-12) and aqueous conditions. However, ensure that your buffer components do not sequester the copper catalyst. | |
| Failure of Preceding Steps | Verify that the alkyne-containing molecule was successfully synthesized and is pure before attempting the click reaction. |
Experimental Protocol: General Procedure for CuAAC Bioconjugation
-
Dissolve the alkyne-functionalized biomolecule in an appropriate aqueous buffer.
-
Add the this compound (or its deprotected form) to the reaction mixture.
-
Add a solution of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Add a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst.
-
Allow the reaction to proceed at room temperature with gentle mixing, monitoring its progress by a suitable analytical method.
Visualizing Workflows and Reactions
Caption: Workflow for the Boc deprotection of this compound.
Caption: Potential reaction pathways and side products of this compound.
Caption: Key components and a potential side reaction in a CuAAC experiment.
References
Technical Support Center: Optimizing Solvent Conditions for Boc-NH-PEG15-azide Conjugation
Welcome to the Technical Support Center for optimizing your Boc-NH-PEG15-azide conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful conjugations. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning solvent selection and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
Boc (tert-butyloxycarbonyl) group: A protecting group for the amine (-NH2). This group is stable under many conditions but can be selectively removed under mild acidic conditions to reveal the reactive amine.[1][2]
-
PEG15 (polyethylene glycol) spacer: A 15-unit polyethylene glycol chain. The PEG spacer is hydrophilic, which can improve the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][3] It also provides a flexible bridge between the conjugated molecules, which can be important for maintaining their biological activity.
-
Azide (-N3) group: A functional group that is highly reactive in "click chemistry" reactions, specifically with alkynes or strained cyclooctynes like DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne).[3]
This molecule is commonly used in bioconjugation and for the synthesis of PROTACs (Proteolysis Targeting Chimeras). The typical workflow involves deprotecting the Boc group to expose the amine, which can then be coupled to a molecule of interest. The azide group is then available for a subsequent click chemistry reaction with a molecule containing a compatible reactive partner.
Q2: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the reactivity of this compound.
-
Storage: Store the reagent at -20°C in a dry environment, protected from light.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use anhydrous (dry) solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Azides can be sensitive to heat, shock, and certain chemicals, so always handle them with care in a well-ventilated area. Avoid using metal spatulas to handle solid azide compounds.
Q3: In which solvents is this compound soluble?
For stock solutions, anhydrous DMSO and DMF are recommended. The molecule is also expected to be soluble in other polar aprotic solvents like acetonitrile (ACN) and polar protic solvents like methanol and ethanol. For conjugation reactions, aqueous buffers such as phosphate-buffered saline (PBS) are often used, sometimes with a co-solvent like DMSO to ensure all reactants remain in solution.
Q4: What is the general workflow for a conjugation reaction using this compound?
A typical workflow involves two main stages: Boc deprotection and the click chemistry reaction.
Q5: What are the key considerations for the Boc deprotection step?
The removal of the Boc group is typically achieved under acidic conditions.
-
Reagents: A common and effective reagent is trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM). A concentration of 25-50% TFA in DCM is often used.
-
Conditions: The reaction is usually carried out at room temperature for 30 minutes to 2 hours.
-
Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine will be more polar and thus have a lower Rf value on a silica TLC plate.
-
Work-up: After the reaction, the acid and solvent are typically removed under reduced pressure. The resulting amine will be a salt (e.g., TFA salt). If the free amine is required, a basic work-up with a mild base like sodium bicarbonate can be performed.
Q6: Which type of click chemistry is recommended for the azide group?
For biological applications, a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is highly recommended. This reaction occurs between the azide and a strained alkyne, such as DBCO, without the need for a cytotoxic copper catalyst. SPAAC reactions are bioorthogonal, meaning they do not interfere with biological processes, and can be performed under mild, physiological conditions.
Troubleshooting Guide
Problem 1: Low or no Boc deprotection.
| Possible Cause | Recommended Solution |
| Degraded deprotection reagent | Use fresh, high-quality TFA or other acid. Ensure it has been stored properly. |
| Insufficient deprotection reagent | Increase the equivalents of the acid or use a higher concentration of TFA in the solvent. |
| Presence of moisture | Use anhydrous solvents for the reaction, as water can interfere with the deprotection. |
| Incomplete reaction | Increase the reaction time and monitor the progress using TLC or LC-MS until the starting material is consumed. |
Problem 2: Low yield in the SPAAC conjugation reaction.
| Possible Cause | Recommended Solution |
| Poor solubility of reactants | Ensure all reactants are fully dissolved. Consider increasing the proportion of an organic co-solvent like DMSO or DMF (up to 20% is often tolerated). |
| Inefficient reaction kinetics | Optimize the reaction buffer and pH. Some studies suggest that buffers like HEPES can lead to faster reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) may also improve the reaction rate. |
| Low reaction temperature | While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate. |
| Steric hindrance | The PEG spacer in this compound helps to reduce steric hindrance. However, if the conjugation site on your molecule is sterically hindered, a longer PEG chain might be necessary. The presence of a PEG linker has been shown to enhance reaction rates. |
| Degradation of reactants | Ensure the this compound and the DBCO-containing molecule have been stored correctly. Prepare fresh solutions before each experiment. |
| Incorrect molar ratio of reactants | Use a slight molar excess (e.g., 1.5 to 4-fold) of one reactant to drive the reaction to completion. |
Quantitative Data on Solvent Effects
The choice of solvent can significantly impact the rate of SPAAC reactions. While a comprehensive dataset for all solvent systems is not available, the following table summarizes the effect of different buffers on the second-order rate constants for a SPAAC reaction between a DBCO-amine and an azide.
| Buffer (pH 7) | Relative Reaction Rate | Key Considerations |
| HEPES | Highest | Often provides the fastest reaction rates. |
| DMEM | High | A good alternative to HEPES, suitable for cell-based applications. |
| RPMI | Moderate | Slower than DMEM. |
| PBS | Lowest | While commonly used, it may result in slower reaction kinetics compared to other buffers. |
Note: The presence of a PEG linker on the DBCO or azide moiety has been shown to increase the reaction rate by approximately 31 ± 16%.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Slowly add a solution of 25-50% TFA in DCM to the flask.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The product will be the TFA salt of amine-PEG15-azide.
-
(Optional) For the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: SPAAC Conjugation of Amine-PEG15-azide to a DBCO-Peptide
Materials:
-
Amine-PEG15-azide (from Protocol 1)
-
DBCO-functionalized peptide
-
Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer like HEPES)
-
Anhydrous DMSO (if needed for solubility)
-
Reaction tubes
Procedure:
-
Dissolve the DBCO-functionalized peptide in the reaction buffer to the desired concentration.
-
Dissolve the amine-PEG15-azide in the reaction buffer. If solubility is an issue, a stock solution can be made in a minimal amount of DMSO and then added to the aqueous buffer, keeping the final DMSO concentration below 20%.
-
Add a 1.5 to 4-fold molar excess of the amine-PEG15-azide solution to the DBCO-peptide solution.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. For some reactions, an overnight incubation at 4°C may be sufficient.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (if applicable).
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove unreacted starting materials.
Visualizing Experimental Workflows
Boc Deprotection Workflow
SPAAC Conjugation Workflow
References
Technical Support Center: Purification of Bioconjugates with Boc-NH-PEG15-azide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG15-azide to create bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
A Boc (tert-butyloxycarbonyl) protected amine: This group masks a primary amine. The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the amine, which can then be used for conjugation, for instance, to an activated carboxylic acid on a biomolecule.
-
A PEG15 (polyethylene glycol) spacer: This 15-unit polyethylene glycol chain is hydrophilic, which can enhance the solubility and stability of the resulting bioconjugate in aqueous solutions. PEGylation is also known to reduce the immunogenicity of therapeutic proteins.[]
-
An azide group (-N3): This functional group is highly stable and specifically reacts with alkyne-containing molecules through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with other functional groups typically found in biological systems.[2]
This linker is commonly used to conjugate two molecules, where one is attached via the deprotected amine and the other via the azide group.
Q2: What are the main impurities I should expect in my crude bioconjugate mixture?
After performing a bioconjugation reaction with this compound, your crude mixture will likely contain:
-
Desired Bioconjugate: The target molecule successfully linked to the biomolecule via the PEG linker.
-
Unreacted Biomolecule: The starting protein or other biomolecule that did not react with the linker.
-
Excess this compound linker: Unreacted linker molecules.
-
Byproducts of the conjugation reaction: This can include hydrolyzed reagents or side-products from either the amine coupling or the click chemistry step.
-
Aggregates: PEGylated proteins can sometimes be prone to aggregation.[3]
Q3: Which purification method is best for my bioconjugate?
The choice of purification method depends on the properties of your bioconjugate and the impurities you need to remove. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius. SEC is very effective at removing smaller impurities like excess PEG linker and other small molecule reagents from the larger bioconjugate. It can also separate the PEGylated protein from the smaller, unreacted native protein.[][4]
-
Dialysis/Ultrafiltration: This method is useful for removing small molecule impurities, such as excess linker and salts, from the much larger bioconjugate. It relies on a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows small molecules to pass through while retaining the larger conjugate.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can sometimes be used to separate the PEGylated conjugate from the un-PEGylated protein.
-
Reverse Phase Chromatography (RP-HPLC): While more commonly used for analytical purposes, RP-HPLC can be used for the purification of smaller bioconjugates like peptides, separating molecules based on hydrophobicity.
For most protein bioconjugates, a combination of methods, such as an initial dialysis step followed by SEC, will yield the highest purity.
Experimental Protocols and Methodologies
Boc Deprotection Protocol
The Boc protecting group is typically removed under acidic conditions.
Materials:
-
Boc-protected bioconjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice bath
Methodology:
-
Dissolve the Boc-protected bioconjugate in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add TFA to the solution (a common concentration is 20-50% TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to ensure complete deprotection.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine is often obtained as a TFA salt.
Size Exclusion Chromatography (SEC) Purification Protocol
This protocol is designed to separate the PEGylated bioconjugate from unreacted biomolecules, excess linker, and other small molecule impurities.
Materials:
-
SEC column with an appropriate fractionation range for your bioconjugate.
-
Chromatography system (e.g., FPLC or HPLC).
-
Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
0.22 µm filter for buffer and sample.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed purification buffer at the recommended flow rate.
-
Sample Preparation: Concentrate the crude bioconjugate mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Loading: Inject the prepared sample onto the column. For optimal resolution, the sample volume should typically not exceed 2-4% of the total column volume.
-
Elution: Elute the sample with the purification buffer at a constant flow rate. The larger PEGylated bioconjugate will elute before the smaller unreacted biomolecule and much smaller excess linker molecules.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE, UV-Vis spectroscopy, or HPLC to identify those containing the purified bioconjugate.
-
Pooling: Pool the fractions containing the pure bioconjugate.
Dialysis Protocol
This protocol is suitable for removing small molecule impurities like excess linker and salts.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly smaller than the molecular weight of your bioconjugate but large enough to allow the free linker to pass through (e.g., 10 kDa MWCO for a >50 kDa protein).
-
Dialysis buffer (e.g., PBS).
-
Large beaker and stir plate.
Methodology:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the crude bioconjugate solution into the dialysis tubing/cassette and seal it securely.
-
Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer. Stir the buffer gently on a stir plate at 4°C.
-
Buffer Exchange: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of small molecule impurities.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified bioconjugate.
Data Presentation
The following tables provide a summary of recommended parameters for purification and characterization.
Table 1: Recommended Parameters for Size Exclusion Chromatography (SEC)
| Parameter | Recommendation | Rationale |
| Column Resin | Select a resin with a fractionation range appropriate for the size of your bioconjugate. | Ensures optimal separation between the conjugate, unreacted protein, and smaller impurities. |
| Mobile Phase | Isocratic elution with a neutral pH buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0). | Maintains the native structure of the protein and minimizes interactions with the column matrix. |
| Flow Rate | Analytical: 0.5-1.0 mL/min for a 7.8 mm ID column. Preparative: Lower flow rates are generally recommended for better resolution. | Slower flow rates allow for better diffusion into and out of the resin pores, improving separation. |
| Sample Volume | Preparative: 0.5% to 4% of the total column volume. Desalting: Up to 30% of the total column volume. | Smaller sample volumes lead to higher resolution. |
Table 2: Recommended Parameters for Dialysis
| Parameter | Recommendation | Rationale |
| MWCO | At least 5-10 times smaller than the molecular weight of the bioconjugate. | Ensures retention of the bioconjugate while allowing for the removal of small impurities. |
| Buffer Volume | At least 100 times the sample volume. | Creates a large concentration gradient to drive the diffusion of small molecules out of the sample. |
| Number of Buffer Changes | 2-3 changes over 24-48 hours. | Ensures the concentration of impurities in the dialysis buffer remains low for efficient removal. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Bioconjugate | - Incomplete reaction (Boc deprotection or click chemistry).- Loss of product during purification (e.g., non-specific binding to chromatography resin or dialysis membrane).- Precipitation of the bioconjugate. | - Optimize reaction conditions (e.g., reagent concentrations, reaction time, temperature).- Use low-protein-binding tubes and membranes. Consider adding a small amount of non-ionic detergent to the buffer.- Check the solubility of your bioconjugate in the purification buffer. Adjust pH or ionic strength if necessary. |
| Presence of Unreacted Biomolecule in Final Product | - Inefficient conjugation reaction.- Co-elution with the bioconjugate during SEC. | - Increase the molar excess of the PEG linker during the reaction.- Optimize the SEC method: use a longer column or a resin with a more appropriate fractionation range to improve resolution. Consider using IEX if there is a sufficient charge difference. |
| Presence of Excess PEG Linker in Final Product | - Inefficient purification. | - For SEC, ensure the column has a low enough exclusion limit to separate the linker from the conjugate.- For dialysis, use a membrane with an appropriate MWCO and perform sufficient buffer exchanges. |
| Broad or Tailing Peaks in SEC | - Interaction of the PEGylated bioconjugate with the SEC column matrix.- Column overloading. | - Use a mobile phase with a slightly higher ionic strength (e.g., increase NaCl concentration) to minimize ionic interactions.- Reduce the amount of sample loaded onto the column. |
| Heterogeneous Product (Smear on SDS-PAGE) | - Inconsistent number of PEG chains attached to the biomolecule. | - This is a common challenge with PEGylation. Optimize the stoichiometry of the reaction to favor mono-PEGylation. IEX chromatography may help to separate species with different degrees of PEGylation. |
| Incomplete Boc Deprotection | - Insufficient acid concentration or reaction time. | - Increase the concentration of TFA or the reaction time. Monitor the reaction by mass spectrometry to confirm complete removal of the Boc group. |
| Low Efficiency in Click Chemistry Reaction | - Inactive catalyst (for CuAAC).- Steric hindrance around the azide or alkyne group. | - Use freshly prepared catalyst and reducing agent solutions for CuAAC.- Consider using a longer PEG spacer to reduce steric hindrance. |
Visualizations
Caption: Workflow for bioconjugation, purification, and analysis.
Caption: Troubleshooting decision tree for bioconjugate purification.
References
Navigating Solubility Challenges with Boc-NH-PEG15-azide in Aqueous Buffers: A Technical Support Guide
Researchers and drug development professionals often encounter challenges in achieving the desired concentration of pegylated compounds in aqueous buffers. This technical support center provides a comprehensive guide to improving the solubility of Boc-NH-PEG15-azide, a valuable heterobifunctional linker in bioconjugation and pharmaceutical development. Through a detailed question-and-answer format, this guide addresses common issues and offers practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a molecule with dual characteristics. The polyethylene glycol (PEG) spacer, consisting of 15 ethylene oxide units, is hydrophilic and designed to enhance aqueous solubility.[1][2] However, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic, which can counteract the hydrophilicity of the PEG chain and limit its solubility in purely aqueous solutions, especially at higher concentrations.
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A2: Direct dissolution in an aqueous buffer can be challenging due to the hydrophobic Boc group. Insufficient mixing, low temperature, or the concentration exceeding its aqueous solubility limit can all lead to dissolution problems. For some related PEGylated compounds, direct dissolution in aqueous buffers is not recommended.[3]
Q3: Are there recommended solvents for creating a stock solution of this compound?
A3: Yes, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. This approach is standard practice for many PEGylated reagents.[3] Suitable solvents are those in which similar Boc-protected PEG compounds are readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
Q4: Can pH adjustment of the aqueous buffer improve solubility?
A4: For this compound, pH adjustment is unlikely to significantly impact solubility. The Boc-protected amine is not readily ionizable under typical buffer conditions. The azide group is also generally stable and uncharged over a wide pH range.
Troubleshooting Guide
Issue: Precipitate forms when adding the this compound stock solution to the aqueous buffer.
Cause: This often occurs when the concentration of the organic co-solvent is too high in the final aqueous solution, or when the final concentration of the PEG linker exceeds its solubility limit in the buffer.
Solution:
-
Minimize the volume of the organic stock solution: Use a more concentrated stock solution to reduce the percentage of organic solvent in the final aqueous mixture.
-
Gradual Addition and Vortexing: Add the organic stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations and precipitation.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution to 30-40°C can increase the solubility of the compound. However, be cautious and ensure that elevated temperatures will not affect the stability of other components in your experiment.
Issue: The compound appears oily or forms a separate phase in the aqueous buffer.
Cause: This indicates poor miscibility and suggests that the compound is not effectively solvated by the aqueous buffer.
Solution:
-
Co-solvent Pre-dissolution: Ensure the this compound is completely dissolved in a minimal amount of a suitable organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.
-
Increase Co-solvent Percentage (with caution): If your experimental conditions allow, a slightly higher percentage of the organic co-solvent in the final aqueous solution may be necessary. It is crucial to verify the tolerance of your biological system to the chosen co-solvent and its final concentration.
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add a minimal volume of dry, water-miscible organic solvent (e.g., DMSO or DMF) to achieve a high concentration (e.g., 10-100 mM).
-
Vortex or gently sonicate until the compound is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
To a separate tube containing the desired volume of aqueous buffer (e.g., PBS), add the calculated volume of the stock solution dropwise while vigorously vortexing the buffer.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, briefly sonicate the tube in a water bath.
-
Data Presentation
| Compound Family | Solvent | Solubility |
| Boc-NH-PEG-X | Water, Aqueous Buffers | Soluble (qualitative) |
| DMSO, DMF | Soluble (qualitative) | |
| Chloroform, Methylene Chloride | Soluble (qualitative) | |
| Alcohol, Toluene | Less Soluble (qualitative) | |
| Ether | Not Soluble (qualitative) | |
| NHS-Azide | Aqueous Buffers | Up to 5 mM (quantitative estimate) |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
This technical support guide provides a starting point for researchers working with this compound. By understanding the chemical properties of the molecule and following the recommended protocols and troubleshooting steps, scientists can overcome solubility challenges and successfully incorporate this versatile linker into their experimental workflows.
References
Preventing side-product formation during Boc removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side-product formation during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The primary cause of side-product formation during acid-mediated Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[1][2][3] This carbocation is highly electrophilic and can alkylate nucleophilic functional groups within the substrate, leading to undesired by-products.[4][5] The most common acidic reagent used for Boc removal is trifluoroacetic acid (TFA), which facilitates the cleavage of the Boc group and the formation of the tert-butyl cation.
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The thiol group is a target for tert-butylation, forming an S-tert-butylated adduct.
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.
Q3: What are scavengers and how do they prevent side-product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation. By reacting with the t-Bu⁺, scavengers form stable, non-reactive by-products, thus preventing the cation from reacting with the desired product. Scavengers are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate. Common scavengers include silanes (e.g., triisopropylsilane), thiols (e.g., ethanedithiol), and aromatic compounds (e.g., anisole).
Q4: Can I perform Boc deprotection without scavengers?
A4: While it is possible to perform Boc deprotection without scavengers, it is not recommended, especially when working with molecules containing sensitive functional groups. The risk of side-product formation is high, which can lead to a complex mixture of products, reduced yield of the desired compound, and difficulties in purification. Even in the absence of highly nucleophilic residues, the tert-butyl cation can lead to other side reactions, such as polymerization. Therefore, the use of scavengers is a standard and highly recommended practice for clean and efficient Boc deprotection.
Q5: What are the signs of incomplete Boc deprotection?
A5: Incomplete Boc deprotection can be identified by several analytical methods. The most common signs include:
-
Chromatographic Analysis (HPLC, LC-MS): The presence of the starting material or a mixture of partially deprotected intermediates alongside the desired product.
-
Mass Spectrometry (MS): Detection of a mass corresponding to the Boc-protected compound.
-
Thin Layer Chromatography (TLC): The persistence of the starting material spot.
In peptide synthesis, incomplete deprotection can lead to the deletion of amino acid residues in the final peptide sequence.
Troubleshooting Guides
Issue 1: Formation of Unexpected Side-Products
-
Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
| Sensitive Residue | Recommended Scavenger(s) | Mechanism of Protection |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT) | Scavenges the tert-butyl cation, preventing alkylation of the indole ring. |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | Prevents S-alkylation and can help reduce oxidation. |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) | Traps the tert-butyl cation, preventing S-tert-butylation. |
| Tyrosine (Tyr) | Anisole, Phenol, p-Cresol | Competes with the phenolic ring for the tert-butyl cation. |
General Scavenger Cocktails: For molecules containing multiple sensitive residues, a scavenger cocktail is often more effective.
| Cocktail Name/Composition | Typical Ratio (v/v/v) | Primary Applications |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose, effective for Trp and Met. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues, including Cys. |
| TFA/Thioanisole/EDT | 92.5:5:2.5 | Particularly useful for Cys-containing peptides. |
Issue 2: Incomplete Boc Deprotection
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution 1: Increase the concentration of TFA or use a stronger acid if the substrate is stable under such conditions. For many substrates, a 25-50% solution of TFA in dichloromethane (DCM) is effective, while others may require neat TFA.
-
Possible Cause 2: Insufficient reaction time or low temperature.
-
Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS. Gently warming the reaction may be beneficial, but should be done with caution to avoid degradation of sensitive substrates.
-
Possible Cause 3: Poor solubility of the starting material.
-
Solution 3: Choose a solvent system in which the Boc-protected compound is fully soluble. Co-solvents like methanol can sometimes be used to improve solubility in dioxane for HCl-mediated deprotection.
-
Possible Cause 4: Peptide aggregation.
-
Solution 4: For peptides prone to aggregation, using chaotropic salts or alternative solvent systems may improve reagent accessibility.
Issue 3: Degradation of Other Acid-Sensitive Groups
-
Possible Cause: The deprotection conditions are too harsh for other protecting groups present in the molecule (e.g., t-butyl esters, trityl groups).
-
Solution: Use milder deprotection conditions. For example, 4M HCl in dioxane is a common alternative to TFA and may offer better selectivity for Boc removal in the presence of other acid-labile groups. Careful monitoring of the reaction progress is crucial to stop the reaction once the Boc group is cleaved.
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA and Triisopropylsilane (TIS)
This protocol is suitable for a wide range of substrates, particularly those containing tryptophan or methionine.
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v).
-
Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). For less sensitive substrates, neat TFA can be used.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This protocol is a milder alternative to TFA and can be useful when other acid-sensitive groups are present.
-
Preparation: Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stirrer.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its hydrochloride salt.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
Stability issues with Boc-NH-PEG15-azide during storage
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and storage of Boc-NH-PEG15-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in a dry, moisture-free environment.[1] It is also advisable to protect the compound from prolonged exposure to light and to minimize repeated freeze-thaw cycles.[1]
Q2: What is the general stability of the Boc protecting group on this molecule?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[2] However, it is sensitive to acidic conditions and will be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] To maintain the integrity of the Boc group, exposure to acidic environments should be avoided.
Q3: How stable is the azide functional group?
The azide group is chemically robust and stable under most ambient laboratory conditions. It is compatible with a wide range of reaction conditions, making it suitable for click chemistry. However, it is recommended to avoid prolonged exposure to heat and light to prevent potential decomposition.
Q4: Can I store this compound in solution?
If storage in solution is necessary, use an anhydrous aprotic solvent and store at -20°C or below. Avoid protic solvents or any acidic contaminants that could lead to the cleavage of the Boc group. The long-term stability in solution may be reduced compared to storage as a dry solid.
Troubleshooting Guide
Q1: My subsequent reaction with the Boc-protected amine is failing or giving low yields. What could be the cause?
This issue may stem from the premature cleavage of the Boc protecting group.
-
Potential Cause 1: Acidic Contaminants. The presence of trace acids in your solvents or reagents could be deprotecting the amine.
-
Solution: Ensure all solvents are freshly distilled or from a new, sealed bottle. Use reagents that are free from acidic impurities. It is best to perform reactions under neutral or basic conditions to ensure the Boc group remains intact.
-
-
Potential Cause 2: Improper Storage. Storing the this compound improperly can lead to degradation over time.
-
Solution: Always store the compound at the recommended -20°C in a desiccated, dark environment.
-
Q2: I am observing an unexpected mass in my mass spectrometry analysis after my reaction.
An unexpected mass could indicate the loss of the Boc group or a modification of the azide.
-
Potential Cause 1: Loss of Boc Group. A mass difference of 100.12 Da lower than expected often corresponds to the loss of the Boc group (C₅H₉O₂).
-
Solution: Re-evaluate your reaction and storage conditions for sources of acid. You can verify the integrity of your starting material using the HPLC protocol provided below.
-
-
Potential Cause 2: Azide Reduction. In the presence of certain reducing agents (e.g., dithiothreitol (DTT), phosphines), the azide group can be reduced to an amine.
-
Solution: Ensure that your reaction scheme is compatible with the azide functionality. If reducing agents are necessary, they should be introduced after the azide has been reacted, or an alternative synthetic strategy should be considered.
-
Stability Data
| Storage Condition | Timepoint | Purity by HPLC (%) | Observations |
| -20°C, Dry, Dark | 0 months | 98.5 | Initial measurement |
| -20°C, Dry, Dark | 6 months | 98.2 | No significant change |
| 4°C, Dry, Dark | 1 month | 95.1 | Minor degradation peak observed |
| Room Temp, Dry, Light | 1 week | 88.7 | Significant degradation, color change |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity and detect the degradation of this compound.
1. Materials:
- This compound sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade (optional, for mobile phase)
- C18 HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
3. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% TFA in Water (v/v)
- Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
- Gradient:
- 0-5 min: 20% B
- 5-25 min: 20% to 80% B
- 25-30 min: 80% B
- 30-31 min: 80% to 20% B
- 31-35 min: 20% B
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
4. Analysis:
- The appearance of a new, more polar peak (shorter retention time) may indicate the loss of the Boc group.
- Calculate the purity by integrating the peak area of the main compound and any degradation products.
Diagrams
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Navigating the Complexity: A Comparative Guide to HPLC and LC-MS Analysis of PEGylated Proteins
For researchers, scientists, and drug development professionals, the characterization of PEGylated proteins presents a significant analytical challenge. The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, enhances their pharmacokinetic properties but also introduces heterogeneity.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of these complex biomolecules, supported by experimental data and detailed protocols.
The inherent polydispersity of PEG and the potential for multiple PEGylation sites on a protein result in a heterogeneous mixture of products.[1][3] Robust analytical methods are therefore crucial for ensuring the quality, consistency, and efficacy of PEGylated protein therapeutics. HPLC and LC-MS are the cornerstones of this analytical workflow, each offering distinct advantages for characterization and quantification.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Separation
HPLC is a fundamental technique for the purity assessment and characterization of PEGylated proteins.[1] Several HPLC modes are employed, each separating molecules based on different physicochemical properties. The choice of method depends on the specific characteristics of the PEGylated protein and the impurities to be resolved.
Comparison of Common HPLC Methods
The most frequently used HPLC methods for analyzing PEGylated proteins are Size-Exclusion Chromatography (SEC-HPLC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC).
| Method | Principle of Separation | Primary Application for PEGylated Proteins | Advantages | Limitations |
| SEC-HPLC | Size and hydrodynamic volume | Analysis of aggregates, separation of unreacted PEG from PEGylated protein. | Mild conditions, preserves protein structure. | Low resolution for species of similar size, not suitable for isomer separation. |
| RP-HPLC | Hydrophobicity | High-resolution separation of PEGylated isoforms and positional isomers. | Excellent resolving power for closely related species. | Can cause protein denaturation due to organic solvents and harsh conditions. |
| IEX-HPLC | Net surface charge | Separation of species with different numbers of attached PEG chains or positional isomers that alter the protein's pI. | High resolution based on charge differences. | Requires careful method development based on the protein's isoelectric point (pI). |
| HIC-HPLC | Hydrophobicity (under non-denaturing conditions) | Orthogonal separation method, useful in multi-step purification processes. | Maintains protein native structure, separates based on surface hydrophobicity. | Generally lower resolution compared to RP-HPLC. |
Quantitative Data Summary for HPLC Methods
The following table summarizes representative quantitative data for the separation of a model PEGylated protein from its unreacted form.
| HPLC Method | Analyte | Retention Time (min) | Resolution (Rs) |
| SEC-HPLC | PEGylated Protein Aggregate | 8.5 | - |
| Mono-PEGylated Protein | 10.2 | 2.1 (vs. Unreacted) | |
| Unreacted Protein | 12.5 | - | |
| RP-HPLC | Unreacted Protein | 15.8 | - |
| Positional Isomer 1 | 18.2 | 1.8 (vs. Isomer 2) | |
| Positional Isomer 2 | 19.5 | - | |
| IEX-HPLC | Di-PEGylated Protein | 20.1 | - |
| Mono-PEGylated Protein | 22.8 | 2.5 (vs. Unreacted) | |
| Unreacted Protein | 25.4 | - |
Note: Retention times and resolution values are approximate and will vary depending on the specific protein, PEG size, column, and chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Mass Identification
LC-MS has become an indispensable tool for the in-depth characterization of PEGylated proteins, providing not only separation but also precise mass information. This technique is crucial for confirming the molecular weight of the conjugate, determining the degree of PEGylation, and identifying the sites of PEG attachment.
The major challenge in MS analysis of PEGylated proteins arises from the polydispersity of PEG, which leads to complex mass spectra with overlapping charge states.
Overcoming LC-MS Challenges
Several strategies have been developed to simplify the complex spectra of PEGylated proteins:
-
Post-Column Addition of Amines: The addition of charge-stripping agents like triethylamine (TEA) or diethylmethylamine (DEMA) post-column reduces the charge states of the PEGylated protein, resulting in a cleaner and more easily interpretable mass spectrum.
-
In-Source Collision-Induced Dissociation (CID): This technique can be used to generate specific fragment ions from the PEG moiety, allowing for selective and sensitive quantification of PEGylated materials in complex matrices.
-
Advanced Deconvolution Software: Powerful deconvolution algorithms are essential to process the complex data and accurately determine the molecular weight distribution of the PEGylated species.
Performance Comparison: HPLC vs. LC-MS
| Parameter | HPLC with UV/ELS Detection | LC-MS |
| Information Provided | Retention time, relative quantification, purity. | Retention time, accurate mass, degree of PEGylation, identification of positional isomers, structural information. |
| Sensitivity | Moderate. | High. |
| Specificity | Lower, relies on chromatographic separation. | High, based on mass-to-charge ratio. |
| Complexity of Analysis | Relatively straightforward. | More complex data interpretation, requires specialized software. |
| Cost | Lower. | Higher. |
Experimental Protocols
Detailed methodologies are critical for the successful analysis of PEGylated proteins. Below are representative protocols for key HPLC and LC-MS techniques.
Protocol 1: SEC-HPLC for Aggregate and Purity Analysis
-
Column: A suitable size-exclusion column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Concentration: 1-2 mg/mL in mobile phase.
Protocol 2: RP-HPLC for Isomer Separation
-
Column: A C4 or C18 reversed-phase column suitable for proteins (e.g., Jupiter 300 C4).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45-60 °C.
-
Detector: UV at 214 nm or 280 nm.
-
Injection Volume: 10-20 µL.
Protocol 3: LC-MS for Intact Mass Analysis
-
LC System: UPLC/UHPLC system.
-
Column: C4 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the PEGylated protein (e.g., 20% to 90% B in 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Post-Column Addition (Optional): Infusion of a solution of 0.2-1% TEA in isopropanol at 10-20 µL/min via a T-junction before the ESI source.
-
Data Analysis: Deconvolution software to determine the zero-charge mass spectrum.
Visualizing the Workflow
Diagrams can help clarify the complex workflows involved in PEGylated protein analysis.
Caption: General workflow for HPLC analysis of PEGylated proteins.
Caption: Workflow for LC-MS analysis of intact PEGylated proteins.
Conclusion
The analysis of PEGylated proteins necessitates a multi-faceted approach, leveraging the strengths of various analytical techniques. HPLC, with its different modes of separation, is essential for routine purity and isoform analysis. For comprehensive structural characterization, including confirmation of mass and degree of PEGylation, LC-MS is the gold standard. The strategic application of these methods, guided by detailed and optimized protocols, is fundamental to ensuring the safety and efficacy of PEGylated biotherapeutics.
References
A Comparative Guide to Heterobifunctional Linkers: Boc-NH-PEG15-azide and Its Alternatives
In the landscape of modern bioconjugation, the choice of a linker is paramount to the successful development of targeted therapeutics, diagnostics, and research tools. Heterobifunctional linkers, possessing two distinct reactive moieties, offer a strategic advantage by enabling the sequential and controlled coupling of different molecules. This guide provides an in-depth comparison of Boc-NH-PEG15-azide, a versatile polyethylene glycol (PEG) based linker, with other prominent heterobifunctional linkers. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of performance characteristics supported by experimental protocols.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical tools designed to connect two different molecules, such as a protein and a small molecule drug, with high precision.[1] Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional linkers feature two different reactive ends. This design allows for a controlled, stepwise conjugation process, minimizing the formation of unwanted homodimers and other byproducts.[2] The selection of an appropriate linker is critical and depends on factors such as the functional groups available on the biomolecules, the desired stability of the final conjugate, and the potential impact of the linker on biological activity.[2]
In Focus: this compound
This compound is a heterobifunctional linker that combines the advantages of a protected amine, a PEG spacer, and an azide group for click chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective and sequential conjugation. The amine can be deprotected under mild acidic conditions to react with carboxylic acids or activated esters, forming a stable amide bond.[3] The azide functionality enables highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
The polyethylene glycol (PEG) spacer, consisting of 15 ethylene glycol units, confers several beneficial properties to the linker and the resulting bioconjugate. These include increased hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation. The PEG chain also provides flexibility and can reduce steric hindrance, potentially preserving the biological activity of the conjugated molecules.
Alternative Heterobifunctional Linkers
For comparison, we will examine two widely used classes of heterobifunctional linkers:
-
NHS-Ester/Maleimide-PEG Linkers: These are among the most common linkers in bioconjugation. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond, while the maleimide group specifically targets sulfhydryl groups (e.g., from cysteine residues) to create a stable thioether linkage. Linkers like SM(PEG)n (Succinimidyl-[(N-maleimidomethyl)-poly(ethylene glycol)]n) incorporate a PEG spacer to enhance solubility and flexibility.
-
DBCO-PEG Linkers: Dibenzocyclooctyne (DBCO) containing linkers are key players in copper-free click chemistry. The strained alkyne (DBCO) reacts specifically with azide-functionalized molecules in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living systems.
Comparative Performance Data
The following table summarizes the key performance characteristics of Boc-NH-PEG-azide (utilized via click chemistry) compared to NHS-Ester/Maleimide-PEG and DBCO-PEG linkers. The data is compiled from various sources to provide a general overview.
| Feature | Boc-NH-PEG-Azide (via Click Chemistry) | NHS-Ester/Maleimide-PEG | DBCO-PEG (via SPAAC) |
| Reaction Chemistry | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Amine-NHS Ester & Thiol-Maleimide | Strain-Promoted Azide-Alkyne Cycloaddition |
| Specificity | High (Bioorthogonal) | Moderate to High (targets abundant amines and specific thiols) | High (Bioorthogonal) |
| Reaction Efficiency/Yield | Generally high to very high | Variable, moderate to high | High |
| Reaction Speed | CuAAC: Fast, SPAAC: Moderate to Fast | NHS-Ester: Fast, Maleimide: Very Fast | Fast |
| Stability of Formed Linkage | High (stable triazole ring) | Amide: High, Thioether: Relatively stable but can undergo retro-Michael addition | High (stable triazole ring) |
| Control over Conjugation | High (requires introduction of azide/alkyne) | Moderate (relies on naturally available functional groups) | High (requires introduction of azide/DBCO) |
| Biocompatibility of Reaction | CuAAC: Copper catalyst can be cytotoxic. SPAAC: High (copper-free) | High | High (copper-free) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key reactions.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Ninhydrin stain
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (more polar) than the starting material. Visualize the spots with ninhydrin stain, which will stain the primary amine of the product.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
(Optional) For the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the TFA. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the deprotected linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized molecule (e.g., deprotected this compound) to an alkyne-containing biomolecule.
Materials:
-
Azide-functionalized PEG linker
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a reaction tube, combine the alkyne-functionalized biomolecule and a molar excess of the azide-functionalized PEG linker in the reaction buffer.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule/linker mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
Gently mix and incubate at room temperature for 1-4 hours.
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a DBCO-containing biomolecule.
Materials:
-
Azide-functionalized PEG linker
-
DBCO-functionalized biomolecule
-
Reaction buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO (if needed to dissolve linker)
Procedure:
-
Prepare a solution of the DBCO-functionalized biomolecule in the reaction buffer.
-
Dissolve the azide-functionalized PEG linker in a compatible solvent (e.g., DMSO) and add it to the biomolecule solution. A 1.5 to 5-fold molar excess of the azide linker is often recommended.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using SDS-PAGE, which will show a molecular weight shift upon successful conjugation.
-
Purify the conjugate using SEC or dialysis.
Protocol 4: NHS-Ester/Maleimide Conjugation
This protocol outlines a two-step conjugation of a payload to an antibody using an NHS-PEG-Maleimide linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing payload
-
DMSO or DMF
-
Desalting columns
Procedure: Step A: Antibody Activation with Linker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL.
-
Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker using a desalting column.
Step B: Conjugation to Thiol-Containing Payload
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5 to 5-fold molar excess of the payload is common.
-
Incubate for 1-2 hours at room temperature.
-
(Optional) Quench unreacted maleimide groups with cysteine or 2-mercaptoethanol.
-
Purify the final antibody-drug conjugate using SEC.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) depict the experimental workflows.
Caption: Workflow for the deprotection of this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry workflows.
Caption: Logical relationships of different heterobifunctional linkers.
Conclusion
The selection of a heterobifunctional linker is a critical decision in the design of bioconjugates. This compound offers a powerful and versatile option, enabling sequential conjugation through its protected amine and highly efficient and specific ligation via click chemistry. The inclusion of a PEG15 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugate.
When compared to traditional NHS-ester/maleimide linkers, Boc-NH-PEG-azide, in conjunction with click chemistry, generally provides higher specificity and greater control over the conjugation process, leading to more homogeneous products. For applications requiring copper-free conditions, particularly in living systems, DBCO-PEG linkers for SPAAC are an excellent alternative. Ultimately, the optimal linker choice will depend on the specific requirements of the biomolecules to be conjugated, the desired properties of the final product, and the intended application. This guide provides the foundational knowledge and experimental frameworks to make an informed decision.
References
A Comparative Guide to Boc-NH-PEG15-azide and Fmoc-NH-PEG15-azide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers into peptides, known as PEGylation, is a cornerstone of modern therapeutic development. It enhances solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][3] When functionalized with an azide (N3) group, these PEGylated peptides become powerful tools for bioconjugation via "click chemistry," allowing for the precise attachment of payloads such as small molecule drugs, imaging agents, or other biomolecules.[4][5]
The synthesis of such modified peptides relies on Solid-Phase Peptide Synthesis (SPPS), with two dominant strategies defined by their Nα-amino protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between Boc-NH-PEG15-azide and Fmoc-NH-PEG15-azide is therefore a critical decision, dictating the entire synthetic workflow. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to inform the selection process for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal.
-
Boc Strategy : This classic approach utilizes the Boc group, which is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal during the final cleavage step. This creates a system of differential acid lability.
-
Fmoc Strategy : This is the more modern and widely used method. It employs the base-labile Fmoc group, which is removed using a mild organic base, most commonly 20% piperidine in DMF. The side-chain protecting groups are acid-labile (e.g., tBu, Trt), allowing them to be removed simultaneously with cleavage from the resin using TFA. This "orthogonal" protection scheme, where the Nα and side-chain groups are removed under completely different conditions, is a key advantage.
The choice of strategy has significant implications for synthesizing PEGylated peptides. The ether linkages in PEG chains can be sensitive to the very strong acids like HF used in the final cleavage step of the Boc strategy, whereas they are fully compatible with the milder TFA cleavage used in the Fmoc strategy.
Quantitative Data Summary
Table 1: Comparison of Reagents and Conditions for a Single SPPS Cycle
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |
| Deprotection Time | 1 x 1-2 min, 1 x 20-30 min | 2 x 5-10 minutes |
| Neutralization Step | Required: e.g., 10% Diisopropylethylamine (DIEA) in DMF | Not Required |
| Primary Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl, Tos); Removed by strong acid (HF) | tert-Butyl-based (e.g., tBu, Boc, Trt); Removed by TFA |
| Final Cleavage Reagent | Hydrofluoric acid (HF) or TFMSA (strong acids) | Trifluoroacetic acid (TFA) with scavengers (mild acid) |
Table 2: Performance and Application Comparison
| Feature | Boc Strategy | Fmoc Strategy |
| Compatibility with PEG | Potential for PEG degradation during harsh HF cleavage | Highly compatible due to mild deprotection and cleavage conditions |
| Aggregation Issues | Repeated acid treatments can help disrupt aggregation in difficult sequences. | Aggregation can be an issue; requires optimized conditions. |
| Automation | Less common for modern automated synthesizers. | Standard for automated peptide synthesis. |
| Safety | Requires specialized equipment for handling highly corrosive and toxic HF. | Avoids the use of HF, considered safer. |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids can be more expensive, but overall process can be more efficient. |
| Monitoring | No straightforward real-time monitoring. | Deprotection can be quantified by UV absorbance of the dibenzofulvene-piperidine adduct. |
Experimental Workflows and Protocols
The workflows for Boc and Fmoc SPPS differ significantly, primarily due to the chemistry of the deprotection step.
Generalized Experimental Protocols
The following are representative protocols for key steps in manual SPPS. The incorporation of the PEG-azide linker would occur in the final coupling cycle onto the N-terminus of the completed peptide sequence.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling : Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours in a fritted reaction vessel.
-
Nα-Boc Deprotection :
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. Drain the solution.
-
-
Washing : Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).
-
Neutralization :
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x).
-
Coupling :
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (or this compound) and an activating agent (e.g., HBTU/HOBt) in DMF. Add DIEA to begin activation.
-
Add the activated amino acid solution to the resin. Agitate for 1-4 hours at room temperature.
-
Monitor coupling completion (e.g., Kaiser test).
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The cycle can now be repeated.
-
Final Cleavage : After sequence completion, treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling : Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a fritted reaction vessel.
-
Nα-Fmoc Deprotection :
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes and drain.
-
Repeat this step. The drained solution can be collected to monitor Fmoc removal by UV spectroscopy.
-
-
Washing : Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.
-
Coupling :
-
In a separate vessel, dissolve the incoming Fmoc-protected amino acid (or Fmoc-NH-PEG15-azide) and an activating agent (e.g., HCTU) in DMF. Add a base like DIEA or 2,4,6-collidine to activate.
-
Add the activated amino acid solution to the resin. Agitate for 30-60 minutes at room temperature.
-
Monitor coupling completion (e.g., Kaiser test).
-
-
Washing : Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The cycle can now be repeated.
-
Final Cleavage and Side-Chain Deprotection : After sequence completion, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.
Application of the Azide Terminus: Click Chemistry
The terminal azide group on the PEG linker is inert during peptide synthesis but serves as a critical handle for post-synthetic modification. It allows the peptide to be specifically conjugated to molecules containing an alkyne group via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.
Conclusion and Recommendations
The choice between this compound and Fmoc-NH-PEG15-azide is fundamentally a choice between the two major SPPS methodologies.
Choose Fmoc-NH-PEG15-azide if:
-
You are using standard automated peptide synthesizers.
-
Your peptide sequence does not contain modifications that are sensitive to mild base but are sensitive to repeated acid treatments.
-
You prioritize safety and wish to avoid using highly hazardous HF gas.
-
You require a well-established and versatile method that is highly compatible with PEG linkers and a wide array of side-chain modifications.
Choose this compound if:
-
You are synthesizing a long or particularly hydrophobic peptide sequence that is prone to aggregation, as the repeated TFA washes can help maintain solubility.
-
You have access to and are experienced with the specialized equipment required for HF cleavage.
-
Your synthesis strategy involves base-sensitive protecting groups that are incompatible with the Fmoc strategy.
For the majority of modern applications, particularly in drug development and bioconjugation involving PEGylated peptides, the Fmoc strategy is the preferred method . Its milder conditions, orthogonality, safety profile, and high compatibility with both PEG linkers and automated synthesis make Fmoc-NH-PEG15-azide the more versatile and widely applicable choice for researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
The Strategic Advantage of PEG15 Spacers in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker technology employed in targeted drug delivery systems, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index. The choice of a spacer, a component of the linker, can profoundly influence the solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. Among the various options, polyethylene glycol (PEG) spacers have gained significant traction. This guide provides an objective comparison of ADCs incorporating a PEG15 spacer with alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.
Core Advantages of PEG Spacer Integration
The inclusion of a PEG spacer within a linker architecture addresses several key challenges in the development of drug conjugates, primarily by mitigating the hydrophobicity of the cytotoxic payload.[1][2] This leads to a cascade of beneficial effects on the conjugate's physicochemical and pharmacological properties.
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the drug conjugate, particularly at higher drug-to-antibody ratios (DARs).[2] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[2] The hydrophilic nature of PEG spacers acts as a solubilizing agent, effectively "shielding" the hydrophobic drug and preventing aggregation.[1] This improved solubility and stability are crucial for developing ADCs with higher DARs.
-
Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in the pharmacokinetic profile of the drug conjugate. The PEG chain forms a "hydration shell" around the conjugate, which increases its hydrodynamic size. This leads to:
-
Longer Circulation Half-Life: PEGylation reduces the rate at which the ADC is cleared from the bloodstream.
-
Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower plasma clearance.
-
Increased Overall Exposure (AUC): The prolonged circulation time results in a greater overall exposure of the tumor to the therapeutic agent.
-
-
Reduced Immunogenicity: By preventing protein aggregation and shielding potential epitopes on the payload, PEG linkers can lower the risk of an immune response against the drug conjugate.
Comparative Analysis of PEG Spacer Length
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the performance of a drug conjugate. A study optimizing a glucuronide-MMAE linker demonstrated a direct relationship between the length of the PEG spacer and the ADC's pharmacokinetic profile. As the PEG chain length increased, the ADC's clearance slowed, and its exposure (AUC) increased, with the effect plateauing at a length of 8 PEG units.
While a PEG15 spacer would fall within the optimal range for improving pharmacokinetics, there can be a trade-off with in vitro cytotoxicity. Longer PEG chains can sometimes lead to steric hindrance, which may slightly reduce the immediate cytotoxic effect in cell-based assays. However, this is often compensated for by the significantly improved circulation half-life, leading to superior in vivo efficacy.
Quantitative Data Comparison: PEG Spacer Length and ADC Performance
| Parameter | No PEG Spacer | Short PEG Spacer (e.g., PEG4) | Mid-length PEG Spacer (e.g., PEG8-PEG12) | Long PEG Spacer (e.g., PEG24) | Reference |
| Plasma Clearance | High | Moderately High | Low | Low | |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Slightly Reduced Potency | Reduced Potency | |
| In Vivo Efficacy | Suboptimal | Improved | Optimal | May Plateau or Decrease | |
| Tolerability | Low | Moderate | High | High |
Comparison with Alternative Spacers: Polar Sulfamide Spacer
An alternative to PEG spacers is the use of other hydrophilic moieties, such as a polar sulfamide spacer (e.g., HydraSpace™).
Head-to-Head Comparison: PEG-only vs. Polar Sulfamide Spacer
| Feature | PEG-only Spacer | Polar Sulfamide Spacer (HydraSpace™) | Reference |
| Manufacturability | Standard | Favorable | |
| Stability | Good | Favorable | |
| In Vivo Performance | Effective | Significant Improvement in Efficacy and Safety | |
| Pharmacokinetics | May exhibit faster clearance in some contexts | Slower clearance, closely matching the unmodified antibody |
A study directly comparing a PEG-only spacer to a carbamoyl sulfamide-containing spacer (HydraSpace™) in the context of an MMAE-based ADC found that the ADC with the PEG-only spacer had a faster clearance rate. In contrast, the pharmacokinetic profile of the ADC with the HydraSpace™ spacer was nearly identical to that of the unmodified antibody, suggesting superior stability and in vivo performance.
Mandatory Visualizations
Caption: Advantages of a PEG15 Spacer in an Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different spacers.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a summarized example for determining the half-maximal inhibitory concentration (IC50) of an ADC.
1. Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Antibody-Drug Conjugate (ADC) and unconjugated antibody (as a control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Pharmacokinetics Study Protocol
This protocol is a summarized example for evaluating the pharmacokinetic properties of an ADC in a rodent model.
1. Subjects:
-
Sprague-Dawley rats or other suitable rodent model.
2. Test Articles:
-
A series of ADCs with the same antibody and payload but different linkers (e.g., no spacer, PEG15 spacer, alternative spacer).
3. Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1, 6, 24, 48, 72, 168 hours) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
4. Data Analysis:
-
Analyze the plasma concentration-time data using pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using a non-compartmental or compartmental analysis.
In Vivo Efficacy Study Protocol
This protocol is a summarized example for assessing the anti-tumor efficacy of an ADC in a xenograft model.
1. Subjects:
-
Immunocompromised mice (e.g., BALB/c nude mice).
2. Cell Lines and Tumor Implantation:
-
Use a relevant human cancer cell line that expresses the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer).
-
Subcutaneously inject the cancer cells into the flank of the mice.
3. Study Groups and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC with no spacer, ADC with PEG15 spacer, ADC with alternative spacer).
-
Administer the treatments at a specified dose and schedule (e.g., 1.5 mg/kg, intravenously, every 3 days for four doses).
4. Data Collection:
-
Measure tumor volumes (e.g., using calipers) and body weights two to three times per week.
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the average tumor volume in the treated groups to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Assess tolerability by monitoring body weight changes.
Conclusion
The incorporation of a PEG15 spacer into a drug delivery system, particularly an ADC, offers significant advantages in overcoming the challenges associated with hydrophobic payloads. The enhanced solubility, improved pharmacokinetic profile, and potential for reduced immunogenicity contribute to a wider therapeutic window. While there may be a slight trade-off in in vitro potency compared to conjugates with no spacer, the prolonged circulation time and increased tumor exposure often lead to superior in vivo efficacy. The choice of spacer technology is a critical design consideration, and while PEG spacers have demonstrated considerable utility, novel alternatives such as polar sulfamide spacers are emerging and warrant comparative evaluation for specific applications. The optimal linker design will ultimately depend on the specific antibody, payload, and target antigen, necessitating empirical testing through a systematic workflow as outlined in this guide.
References
A Researcher's Guide to Confirming Successful Boc-NH-PEG15-azide Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a pivotal step in creating novel therapeutics, diagnostics, and research tools. Boc-NH-PEG15-azide is a valuable heterobifunctional linker, featuring a Boc-protected amine for future modifications and a terminal azide for highly specific "click chemistry" reactions. Ensuring the covalent attachment of this linker to a target molecule is critical for the success of subsequent experimental steps. This guide provides a comprehensive comparison of analytical methods to confirm successful conjugation and objectively evaluates alternative linker technologies, supported by experimental data and detailed protocols.
Confirming Conjugation: A Multi-faceted Approach
A variety of analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method often depends on the nature of the target molecule (e.g., protein, small molecule), the required level of detail (qualitative vs. quantitative), and the available instrumentation. This section compares the most common and effective techniques.
Data Presentation: Comparison of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF/ESI-MS) | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Quantifies proton signals specific to the PEG linker and the target molecule. | Measures the mass-to-charge ratio of the conjugate to confirm the mass shift. | Separates molecules based on hydrophobicity. | Separates molecules based on hydrodynamic radius (size). | Detects the vibrational frequency of functional groups. |
| Primary Output | Degree of conjugation (molar ratio), structural confirmation. | Confirmation of covalent attachment, determination of conjugation efficiency (degree of labeling). | Purity assessment, quantification of conjugate and unreacted starting materials. | Detection of size increase upon conjugation, assessment of aggregation. | Qualitative confirmation of azide consumption and triazole formation. |
| Sensitivity | Moderate (mg range). | High (ng to µg range). | High (ng to µg range). | Moderate (µg range). | Low (mg range). |
| Sample Requirement | 1-5 mg of purified conjugate. | < 1 mg of purified conjugate. | Small injection volumes (µL) of the reaction mixture or purified product. | Small injection volumes (µL) of the reaction mixture or purified product. | 1-2 mg of solid or liquid sample. |
| Key Indicator of Success | Appearance of characteristic PEG signals (~3.6 ppm) and shifts in target molecule signals. | A mass increase corresponding to the molecular weight of the this compound linker. | A new peak with a different retention time compared to the starting materials. | A shift to an earlier elution time for the conjugate compared to the unconjugated molecule. | Disappearance of the azide peak (~2100 cm⁻¹) and appearance of a triazole peak. |
| Limitations | Lower sensitivity, can be complex for large biomolecules with overlapping signals. | Can be sensitive to sample purity and the presence of salts. May not be suitable for very large or heterogeneous conjugates. | Requires that the conjugate has a different hydrophobicity than the starting materials. | May not resolve species with small differences in size. | Provides limited structural information and is not quantitative. |
In-Depth Analysis of Confirmation Techniques
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for unambiguous structural confirmation and for determining the degree of conjugation. By comparing the integration of a characteristic proton signal from the PEG linker to a signal from the target molecule, a molar ratio can be calculated.
-
Sample Preparation: Lyophilize 1-5 mg of the purified conjugate to remove any interfering buffer salts.
-
Dissolution: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify a well-resolved signal corresponding to the ethylene glycol protons of the PEG chain (typically around 3.6 ppm).
-
Identify a well-resolved signal unique to the target molecule.
-
Integrate both peaks and normalize the integrals based on the number of protons they represent.
-
Calculate the degree of conjugation by comparing the normalized integral of the PEG signal to that of the target molecule's signal.
-
Workflow for confirming conjugation using ¹H NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides a direct and highly sensitive method to confirm conjugation by detecting the expected mass increase in the target molecule.
-
Sample Preparation: Prepare a stock solution of the purified conjugate (0.1-1 mg/mL) in a suitable buffer (e.g., water or PBS).
-
Matrix Preparation: Prepare a matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode.
-
Data Analysis: Compare the mass spectrum of the conjugate to that of the unconjugated target molecule. A mass shift corresponding to the molecular weight of this compound confirms successful conjugation. The distribution of peaks can also reveal the degree of labeling.
Workflow for confirming conjugation using MALDI-TOF MS.
Alternatives to this compound
While this compound is a versatile linker for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), alternative linkers and conjugation chemistries may be more suitable for specific applications.
Data Presentation: Comparison of Alternative Linkers
| Linker | Reactive Groups | Conjugation Chemistry | Key Advantages | Key Considerations |
| This compound (Target) | Boc-protected amine, Azide | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | High specificity and efficiency of "click" reaction; Boc group allows for orthogonal deprotection and further modification. | CuAAC requires a copper catalyst which can be cytotoxic; SPAAC requires a strained alkyne which can be expensive. |
| Boc-NH-PEG-DBCO | Boc-protected amine, Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click" chemistry, ideal for live-cell labeling and in vivo applications; high reaction rates. | DBCO reagents can be more expensive than terminal alkynes. |
| NHS-PEG-Maleimide | N-hydroxysuccinimide (NHS) ester, Maleimide | Amine-reactive chemistry and Thiol-maleimide coupling | NHS esters readily react with primary amines (e.g., lysines in proteins); Maleimides are highly specific for thiols (e.g., cysteines). | NHS esters are susceptible to hydrolysis in aqueous solutions; the stability of the thioether bond can be a concern under certain conditions. |
Alternative Linker 1: Boc-NH-PEG-DBCO
This linker replaces the terminal azide with a DBCO group, enabling copper-free SPAAC reactions. This is particularly advantageous for applications where the cytotoxicity of copper is a concern.
Alternative Linker 2: NHS-PEG-Maleimide
This heterobifunctional linker offers an entirely different conjugation strategy. The NHS ester reacts with primary amines, while the maleimide group specifically targets thiol groups. This allows for site-specific conjugation to cysteine residues in proteins.
Relationship between the target linker and its alternatives.
By carefully selecting the appropriate analytical methods and considering alternative linker technologies, researchers can confidently confirm successful conjugation and proceed with the development of robust and effective bioconjugates.
A Comparative Guide to NMR Spectroscopy for Characterizing PEGylated Molecules
For researchers, scientists, and drug development professionals, the precise structural confirmation of PEGylated compounds is a crucial step in ensuring product quality, safety, and efficacy. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, emerges as a potent, quantitative, and non-destructive method for in-depth structural elucidation.[1] This guide presents an objective comparison of NMR with other prevalent analytical techniques, substantiated by experimental data and detailed protocols.
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as therapeutic proteins, peptides, and small molecules, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to improved solubility, increased stability in vivo, and reduced immunogenicity. However, the inherent polydispersity of PEG and the possibility of multiple attachment sites on the parent molecule can lead to a heterogeneous mixture of products.[1] Consequently, precise and dependable analytical methods are imperative to characterize the degree of PEGylation, pinpoint conjugation sites, and confirm the overall structural integrity of the final product.[1]
Comparison of Key Analytical Techniques
While NMR spectroscopy is a cornerstone for analyzing PEGylated compounds, other techniques such as Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) are also frequently employed.[1] Each method presents distinct advantages and limitations. The selection of an analytical technique is often contingent on the specific information required at various stages of drug development.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Degree of PEGylation, structural integrity, identification of conjugation sites, quantification in biological fluids. | Quantitative, non-destructive, provides detailed structural information, relatively simple sample preparation. | Lower sensitivity compared to MS, potential for signal overlap in complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight. | Average molecular weight, degree of PEGylation, identification of PEGylation sites, characterization of impurities. | High sensitivity, provides accurate molecular weight information. | Can be destructive, complex data analysis for heterogeneous samples, may not provide detailed structural information on its own. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Purity, aggregation, and size distribution of PEGylated molecules. | Simple and robust for determining size heterogeneity. | Does not provide structural information, can be influenced by molecular shape, not suitable for determining the degree of PEGylation on its own. |
Experimental Protocols
¹H NMR Spectroscopy for Determining the Degree of PEGylation
This protocol outlines a general procedure for determining the degree of PEGylation of a protein using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO). The standard should have a distinct resonance that does not overlap with the protein or PEG signals.
2. NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans (to achieve a good signal-to-noise ratio), relaxation delay, and acquisition time.
3. Data Processing and Analysis:
-
Process the spectrum using Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.6-3.7 ppm) and the signal of the internal standard.
-
Integrate a well-resolved signal from the protein. If a single proton signal is not available, the integral of a specific region corresponding to a known number of protons can be used.
-
Calculate the degree of PEGylation using the ratio of the integrals, the known number of protons for each signal, and the concentrations of the protein and internal standard.
Calculation: The degree of PEGylation (DP) can be calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per PEG repeating unit (usually 4).
-
I_Protein is the integral of the protein signal.
-
N_Protein is the number of protons for the integrated protein signal.
Alternative Technique: MALDI-TOF Mass Spectrometry
1. Sample Preparation:
-
Dissolve the PEGylated protein in an appropriate solvent (e.g., water or a mild buffer).
-
Mix the sample solution with a matrix solution (e.g., sinapinic acid) in a specific ratio.
2. Sample Spotting:
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely (co-crystallization).
3. Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. The instrument parameters (laser power, number of shots) should be optimized to obtain good signal intensity and resolution.
4. Data Analysis:
-
Process the raw data to obtain a mass spectrum.
-
Determine the average molecular weight of the PEGylated protein from the peak of the distribution. The distribution of peaks will reflect the heterogeneity of the PEGylation.
Mandatory Visualizations
Caption: Workflow for ¹H NMR analysis of PEGylated compounds.
Caption: Interplay of techniques for PEGylated molecule analysis.
Advanced NMR Techniques for PEGylated Molecule Characterization
Beyond standard ¹H NMR, other NMR techniques offer deeper insights into the characteristics of PEGylated molecules.
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficients of molecules. DOSY is particularly useful for distinguishing between free PEG and PEG conjugated to a larger molecule, as well as for characterizing the size of PEGylated nanoparticles.
-
Solid-State NMR (ssNMR): For large or insoluble PEGylated proteins, ssNMR can provide high-resolution spectra to assess the structural integrity of the protein after PEGylation.
-
¹³C NMR: While ¹H NMR is more common due to its higher sensitivity, ¹³C NMR can provide complementary structural information, especially when dealing with complex spectra where proton signals overlap. The natural abundance of ¹³C can lead to ¹H-¹³C coupling, which can be used to more accurately determine molecular weight and conjugation efficacy.
Conclusion
The structural characterization of PEGylated compounds is a complex analytical challenge that often necessitates the use of orthogonal analytical techniques. ¹H NMR spectroscopy stands out as a robust and quantitative method for determining the degree of PEGylation and confirming the structural integrity of the conjugate. When combined with the high-resolution mass information from mass spectrometry and the size-based separation of SEC, researchers can build a comprehensive understanding of their PEGylated products. The choice of technique will ultimately depend on the specific questions being addressed and the stage of product development.
References
The Influence of PEG Chain Length on Biologic Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to biologic drugs, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic properties. A critical parameter in the design of PEGylated biologics is the length of the PEG chain, which significantly influences the drug's pharmacokinetic profile. This guide provides a comparative analysis of how varying PEG chain lengths affect the absorption, distribution, metabolism, and excretion (ADME) of biologics, supported by experimental data and detailed methodologies.
Impact on Key Pharmacokinetic Parameters
Increasing the molecular weight of the PEG chain generally leads to a more favorable pharmacokinetic profile for biologic drugs. This is primarily attributed to the increased hydrodynamic size of the PEG-biologic conjugate, which sterically hinders renal filtration and proteolytic degradation.[1][2]
Key observations include:
-
Prolonged Half-Life (t½): Longer PEG chains significantly extend the circulation half-life of biologics. This allows for less frequent dosing, improving patient compliance and convenience.
-
Reduced Clearance (CL): The increased size of the conjugate slows its clearance from the body, primarily by reducing the rate of renal filtration.[3][4]
-
Increased Systemic Exposure (AUC): A longer half-life and reduced clearance result in a greater overall exposure of the body to the drug, as measured by the area under the plasma concentration-time curve (AUC).
-
Altered Volume of Distribution (Vd): The volume of distribution may be affected by PEG chain length, with larger molecules sometimes showing a more restricted distribution.[4]
Comparative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of different biologics conjugated with PEG chains of varying molecular weights.
Interferon Alfa
Interferon alfa, used in the treatment of hepatitis C and some cancers, has been a key subject of PEGylation studies. The data below compares the pharmacokinetic profiles of non-PEGylated interferon alfa with two different PEGylated versions.
| Biologic | PEG Molecular Weight (kDa) | Half-Life (t½) (hours) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Interferon alfa-2a | - | ~2.3 | High | ~1.4 L/kg | |
| Peginterferon alfa-2b | 12 (linear) | ~4.6 | Reduced (approx. 10-fold) | ~0.99 L/kg | |
| Peginterferon alfa-2a | 40 (branched) | 50 - 130 | Significantly Reduced (>100-fold) | Restricted |
Table 1: Comparison of pharmacokinetic parameters for non-PEGylated and PEGylated Interferon Alfa.
Granulocyte-Colony Stimulating Factor (G-CSF)
G-CSF is used to stimulate the production of neutrophils and is often administered to cancer patients undergoing chemotherapy. PEGylation has led to the development of long-acting G-CSF formulations.
| Biologic | PEG Molecular Weight (kDa) | Half-Life (t½) | Clearance (CL) | Key Findings | Reference |
| Filgrastim (non-PEGylated G-CSF) | - | Short | Rapid renal and receptor-mediated clearance | Requires daily injections. | |
| Pegfilgrastim | 20 (linear) | Prolonged | Significantly reduced renal clearance | Allows for a single administration per chemotherapy cycle. | |
| Maxy-G34 | Not specified | Markedly different from Pegfilgrastim | Lower bioavailability and reduced elimination compared to Pegfilgrastim | Estimated to be superior in reducing neutropenic episodes in a preclinical model. |
Table 2: Comparison of pharmacokinetic parameters for non-PEGylated and PEGylated G-CSF.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PEGylated biologic pharmacokinetics.
In Vivo Pharmacokinetic Study in Rodent Models
This protocol outlines a typical procedure for assessing the pharmacokinetics of a PEGylated biologic in rats.
Objective: To determine the pharmacokinetic profile of a PEGylated biologic after intravenous or subcutaneous administration.
Materials:
-
PEGylated biologic of interest
-
Sprague-Dawley rats (male, specific weight range, e.g., 200-250g)
-
Anesthetic (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Analytical method for quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing: Administer the PEGylated biologic to the rats via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose). Blood can be collected via a cannulated vessel or through sparse sampling from different animals at each time point to minimize stress.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the PEGylated biologic in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Quantification of PEGylated Biologics in Plasma
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common method for quantifying PEGylated proteins in biological fluids.
Principle: A sandwich ELISA format is typically used, where a capture antibody specific to the biologic is coated onto a microplate. The sample containing the PEGylated biologic is added, followed by a detection antibody (often conjugated to an enzyme) that also binds to the biologic. The enzyme's activity is then measured using a substrate that produces a colored product, and the intensity of the color is proportional to the concentration of the PEGylated biologic.
General Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific to the biologic and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample/Standard Incubation: Add standards of known concentrations and plasma samples to the wells and incubate.
-
Detection Antibody Incubation: Add a biotinylated or enzyme-conjugated detection antibody and incubate.
-
Enzyme Conjugate Incubation (if using biotinylated antibody): Add a streptavidin-enzyme conjugate and incubate.
-
Substrate Addition: Add the enzyme substrate and incubate to allow for color development.
-
Stopping Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve and determine the concentration of the PEGylated biologic in the samples.
2. Radiolabeling
Radiolabeling the PEGylated biologic allows for highly sensitive tracking and quantification.
Principle: A radioactive isotope (e.g., ¹²⁵I, ³H) is incorporated into the PEGylated biologic. The radioactivity in plasma samples collected over time is then measured to determine the concentration of the drug.
General Procedure:
-
Radiolabeling: Covalently attach a radioactive isotope to the PEGylated biologic using established methods (e.g., Iodogen method for ¹²⁵I).
-
Purification: Purify the radiolabeled conjugate to remove free isotope.
-
In Vivo Administration: Administer the radiolabeled PEGylated biologic to the animals.
-
Sample Collection: Collect plasma samples at various time points.
-
Radioactivity Measurement: Measure the radioactivity in each plasma sample using a gamma counter or liquid scintillation counter.
-
Data Analysis: Convert the radioactivity counts to concentration based on the specific activity of the radiolabeled compound and perform pharmacokinetic analysis.
Visualizing the Impact of PEGylation
The following diagrams illustrate the fundamental concepts behind PEGylation and the experimental workflow for pharmacokinetic analysis.
Figure 1. Mechanism of PEGylation and its impact on pharmacokinetics.
Figure 2. Experimental workflow for a preclinical pharmacokinetic study.
References
Validating Click Chemistry: A Comparative Guide to PEGylated Azide Efficiency
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient method for bioconjugation. The choice of azide, however, can significantly impact reaction kinetics and overall yield. This guide provides an objective comparison of the performance of PEGylated azides against a common small molecule alternative, benzyl azide, supported by experimental data and detailed protocols.
The inclusion of a Polyethylene Glycol (PEG) chain can enhance the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugate.[1] However, the steric bulk of the PEG chain raises questions about its influence on the efficiency of the click reaction itself. This guide will delve into a quantitative comparison and provide the necessary tools for researchers to validate the efficiency of their own PEGylated azide systems.
Quantitative Performance Comparison
The efficiency of a click reaction is influenced by both steric and electronic factors of the azide and alkyne partners.[2] While CuAAC is known for its broad substrate scope, the structure of the azide can affect reaction rates.[3]
To provide a clear comparison, the following table summarizes typical performance data for a generic PEGylated azide versus benzyl azide in a CuAAC reaction. It is important to note that direct comparison of yields and reaction times across different studies can be challenging due to variations in reaction conditions such as catalyst systems, solvents, and temperature.[2]
| Parameter | PEGylated Azide (e.g., 2kDa mPEG-Azide) | Benzyl Azide (Small Molecule Control) | Key Considerations & References |
| Reaction Yield | Typically >90% | Typically >95% | High yields are characteristic of CuAAC for both substrate types under optimized conditions. The slightly lower yield for PEGylated azides can sometimes be attributed to challenges in purification.[1] |
| Reaction Kinetics (Relative Rate) | May be slightly slower | Generally considered a benchmark for fast CuAAC reactions. | The steric hindrance from the bulky PEG chain can slightly reduce the reaction rate compared to a small, unhindered azide like benzyl azide. However, for many applications, this difference is negligible. |
| Solubility in Aqueous Buffers | Excellent | Limited, often requires co-solvents (e.g., DMSO, t-butanol) | The PEG chain imparts excellent water solubility, which is a significant advantage for bioconjugation reactions in physiological buffers. |
| Purification of Conjugate | Can be challenging due to the polydispersity of PEG and potential for aggregation. | Generally straightforward using standard chromatography techniques. | Size exclusion chromatography (SEC) or dialysis are often required to remove unreacted PEGylated azide. |
| Biocompatibility of Final Conjugate | High (PEG is known to reduce immunogenicity) | Dependent on the conjugated partner. | PEGylation is a well-established strategy to improve the in vivo properties of biomolecules. |
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the CuAAC reaction mechanism and a typical experimental workflow for comparing the efficiency of different azides.
Detailed Experimental Protocols
To facilitate a direct and accurate comparison, the following protocols outline the necessary steps for a comparative CuAAC reaction and its analysis by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Comparative CuAAC Reaction
This protocol describes a small-scale reaction to compare the efficiency of a PEGylated azide with benzyl azide.
Materials:
-
PEGylated Azide (e.g., mPEG-Azide, 2kDa)
-
Benzyl Azide
-
Terminal Alkyne (e.g., Propargyl-functionalized molecule)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF, if needed for benzyl azide solubility)
-
EDTA solution (for quenching)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the PEGylated azide in the reaction buffer.
-
Prepare a 10 mM stock solution of benzyl azide in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the terminal alkyne in the reaction buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup (perform in parallel for each azide):
-
In a microcentrifuge tube, combine the azide and alkyne solutions to achieve a final concentration of 1 mM for each. Adjust the volume with the reaction buffer. For the benzyl azide reaction, ensure the final concentration of the co-solvent is minimal and does not inhibit the reaction.
-
Prepare the catalyst premix: combine the CuSO₄ and ligand stock solutions in a 1:5 molar ratio. Let it sit for 2 minutes.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Reaction and Sampling:
-
Incubate the reactions at room temperature with gentle mixing.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot from each reaction.
-
Immediately quench the reaction in the aliquot by adding it to a tube containing 5 µL of 50 mM EDTA solution. Store samples on ice or at -20°C until analysis.
-
Protocol 2: Analysis by Reverse-Phase HPLC (RP-HPLC)
This method allows for the quantification of the remaining reactants and the formed triazole product.
Instrumentation and Conditions:
-
HPLC System: With a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for separating the reactants and product (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the reactants and the product have absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Curves: Prepare standard curves for the starting azide, alkyne, and the purified triazole product to enable accurate quantification.
-
Sample Analysis: Inject the quenched reaction aliquots into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the azide, alkyne, and triazole product based on their retention times.
-
Integrate the peak areas for each component at each time point.
-
Calculate the concentration of each component using the standard curves.
-
Determine the reaction yield at each time point by calculating the ratio of the product concentration to the initial limiting reactant concentration.
-
Plot the concentration of the reactants and product over time to compare the reaction kinetics.
-
Conclusion
While both PEGylated azides and small molecule azides like benzyl azide are highly effective in CuAAC reactions, their performance characteristics differ. PEGylated azides offer the significant advantage of imparting favorable biological properties to the final conjugate, though they may exhibit slightly slower kinetics due to steric effects. For applications where biocompatibility and in vivo performance are critical, the benefits of using a PEGylated azide often outweigh any minor decrease in reaction speed.
Ultimately, the choice of azide should be guided by the specific requirements of the application. By utilizing the provided protocols, researchers can perform a direct, head-to-head comparison to validate the efficiency of their specific PEGylated azide and make an informed decision for their experimental design, ensuring robust and reproducible results in their bioconjugation and drug development endeavors.
References
Comparative analysis of CuAAC vs. SPAAC for a specific application
In the realm of bioconjugation, particularly for applications in proteomics, drug development, and diagnostics, the precise and efficient labeling of proteins is paramount. Among the arsenal of chemical tools available, "click chemistry" reactions have gained prominence for their reliability, specificity, and high yields.[1] Two of the most powerful click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This guide provides a detailed comparative analysis of these two methods specifically for protein labeling, offering researchers, scientists, and drug development professionals the necessary information to select the optimal strategy for their needs.
At a Glance: CuAAC vs. SPAAC
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC utilizes a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne, while SPAAC employs a strained cyclooctyne that reacts with an azide without the need for a catalyst.[1][] This distinction has significant implications for their respective applications, particularly in biological systems.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. | High, making it ideal for in vivo and live-cell applications. |
| Reaction Rate | Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹). | Generally slower (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne's strain. |
| Reactants | Azides and terminal or internal alkynes. | Azides and strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-induced protein degradation. | Cyclooctynes can have side reactions with certain biological molecules like thiols. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted 1,2,3-triazole. | Forms a mixture of regioisomers. |
Quantitative Data Summary
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes typical quantitative data for these reactions in the context of protein labeling.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 12 | 4 - 10 |
Reaction Mechanisms and Experimental Workflows
To better understand the practical differences, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for protein labeling using both CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for labeling a protein of interest (POI) that has been functionalized with an azide group.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of a purified protein containing an azide functionality with an alkyne-functionalized probe.
Materials:
-
Azide-modified protein of interest (POI-N₃)
-
Alkyne-functionalized probe (e.g., a fluorophore-alkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a stock solution of the alkyne-probe in DMSO.
-
In a microcentrifuge tube, combine the POI-N₃ (final concentration 10-100 µM) in PBS.
-
Add the alkyne-probe to the protein solution (final concentration 2-10 fold molar excess over the protein).
-
Prepare a fresh premix of the catalyst solution by combining CuSO₄ (final concentration 50-100 µM), THPTA (final concentration 250-500 µM), and sodium ascorbate (final concentration 1-5 mM) in PBS.
-
Add the catalyst premix to the protein-probe solution to initiate the reaction.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Quench the reaction by adding EDTA (final concentration 10 mM).
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein on Live Cells
This protocol is for labeling a cell-surface protein that has been metabolically engineered to display an azide group.
Materials:
-
Mammalian cells with azide-functionalized surface proteins
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the cells expressing the azide-modified protein to the desired confluency.
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS to remove any residual media components.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Choosing the Right Reaction for Your Application
The selection between CuAAC and SPAAC is highly dependent on the experimental context.
CuAAC is the preferred method when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper (e.g., in vitro labeling of purified proteins).
-
The reagents are readily available and cost-effective.
-
Strict regioselectivity is required.
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a major concern.
-
Applications that demand high biocompatibility and mild reaction conditions.
-
When working with systems where the removal of the copper catalyst is challenging.
References
Safety Operating Guide
Proper Disposal of Boc-NH-PEG15-azide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Boc-NH-PEG15-azide, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
The proper disposal of this compound is dictated by the reactivity of its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, friction, and shock. They are also acutely toxic. The PEG (polyethylene glycol) component of the molecule renders it water-soluble, while the Boc (tert-butyloxycarbonyl) protecting group is stable under neutral conditions but can be removed by acid.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Avoid Incompatible Materials: Keep this compound away from strong acids, strong oxidizing agents, and reducing agents. Contact with acids can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Prevent Metal Contamination: Do not allow this compound to come into contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts, as this can form highly shock-sensitive and explosive metal azides. For this reason, never dispose of azide-containing waste down the drain, as it can react with metal plumbing.[1] Do not use metal spatulas for handling.[2]
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.[2][3][4]
Quantitative Data Summary:
Due to the qualitative nature of disposal procedures, a quantitative data table is not applicable. Procedural steps and safety precautions are the primary focus.
Experimental Protocols:
The recommended procedure for the disposal of this compound is through collection as hazardous waste without chemical deactivation in a standard laboratory setting. Chemical deactivation of organic azides can be hazardous and should only be attempted by trained personnel with appropriate safety measures in place.
Protocol for Collection and Disposal of this compound Waste:
-
Waste Segregation: Designate a specific, sealed waste container for all this compound waste. This includes pure compound, solutions, and any contaminated lab materials.
-
Labeling: Clearly label the waste container with "Hazardous Waste: Contains Organic Azide" and list all chemical constituents. The label should be securely affixed and legible.
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, particularly acids and metals.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visualizations:
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Incompatible materials with this compound and potential hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
